molecular formula C9H7NO3 B573310 7-Nitro-1-Indanone CAS No. 183061-37-2

7-Nitro-1-Indanone

Cat. No.: B573310
CAS No.: 183061-37-2
M. Wt: 177.159
InChI Key: FFNWINZISCEKBH-UHFFFAOYSA-N
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Description

7-Nitro-1-indanone (CAS 183061-37-2) is a versatile chemical building block with significant value in medicinal chemistry and organic synthesis. This compound features a carbonyl group fused to a nitro-substituted aromatic ring, making it a valuable precursor for constructing complex molecular architectures. Its core structure is part of the privileged indanone scaffold, frequently found in bioactive natural products and pharmaceuticals . The strong electron-withdrawing nitro group positioned on the aromatic ring can inhibit certain cyclization reactions but also activates the ring for nucleophilic substitution, enabling diverse functionalization . Researchers utilize this compound in annulation reactions to access fused- and spirocyclic frameworks, which are core structures in many natural products and active pharmaceutical ingredients (APIs) . The indanone motif is a key structural component in various therapeutic agents, and this nitro-substituted analog serves as a critical intermediate in developing molecules for research against diseases such as Alzheimer's and cancer . It is supplied for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNWINZISCEKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662668
Record name 7-Nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183061-37-2
Record name 7-Nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 7-Nitro-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 7-Nitro-1-Indanone. Due to the limited availability of direct experimental data for this specific compound, this document combines established chemical principles with data from analogous structures to offer a robust technical summary.

Molecular Identity and Physicochemical Properties

This compound is a derivative of 1-indanone, a bicyclic ketone consisting of a benzene ring fused to a cyclopentanone ring. The "7-nitro" designation indicates the presence of a nitro group (-NO₂) at position 7 of the indanone core structure.

Table 1: Molecular Identifiers and Properties of this compound

Identifier/PropertyValueReference
IUPAC Name 7-nitro-2,3-dihydro-1H-inden-1-one[1]
CAS Number 183061-37-2[1]
Chemical Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
InChI 1S/C9H7NO3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2[1]
InChIKey FFNWINZISCEKBH-UHFFFAOYSA-N[1]
Canonical SMILES C1C(=O)C2=C(C=CC=C2N(=O)[O])C1

Synthesis and Characterization Workflow

The characterization of this compound follows a logical progression from synthesis to structural confirmation using various spectroscopic techniques.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start 1-Indanone (Starting Material) Reaction Nitration Reaction (e.g., HNO₃/H₂SO₄) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR MS Mass Spectrometry (MS) Product->MS Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation G Potential Biological Activities of Nitro-Indanone Scaffolds cluster_indanone Known Indanone Activities cluster_nitro Known Nitroaromatic Activities Indanone This compound Scaffold AntiAlzheimer Anticholinesterase Activity (e.g., Donepezil) Indanone->AntiAlzheimer Potential Target AntiCancer Anticancer Indanone->AntiCancer Potential Target AntiInflammatory Anti-inflammatory Indanone->AntiInflammatory Potential Target Antimicrobial Antimicrobial Indanone->Antimicrobial Potential Target Antiparasitic Antiparasitic Indanone->Antiparasitic Potential Target Antibiotic Antibiotic Indanone->Antibiotic Potential Target Redox Cellular Redox Cycling Indanone->Redox Mechanism

References

7-Nitro-1-Indanone: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 7-Nitro-1-Indanone, a key chemical intermediate. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

This compound is a nitro-substituted derivative of 1-indanone. Its physical characteristics are crucial for its handling, reaction setup, and purification. While experimental data for some properties of the 7-nitro isomer are not widely published, predictions and data from related isomers offer valuable insights.

General Information
PropertyValueSource
IUPAC Name 7-nitro-2,3-dihydro-1H-inden-1-one[1]
Synonyms This compound, 7-nitroindan-1-one[1][2]
CAS Number 183061-37-2[1][3]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Appearance Expected to be a yellow crystalline solid[4]
Thermal and Density Properties

Specific experimental data for the melting and boiling points of this compound are limited in publicly available literature. Therefore, predicted values and data for isomeric and parent compounds are provided for comparison.

PropertyThis compound6-Nitro-1-Indanone (Isomer)1-Indanone (Parent Compound)Source
Melting Point Data not available71-73 °C38-42 °C[4][5]
Boiling Point 335.4 ± 31.0 °C (Predicted)332.0 ± 31.0 °C (Predicted)243-245 °C (Experimental)[1][4][5]
Density 1.396 ± 0.06 g/cm³ (Predicted)1.396 ± 0.06 g/cm³ (Predicted)1.103 g/mL at 25 °C (Experimental)[1][4][5]
Solubility Profile
SolventExpected SolubilityRationale
Water Sparingly solubleThe parent compound, 1-indanone, is moderately soluble in polar solvents, but the nitro group may decrease water solubility.
Ethanol Soluble6-Nitro-1-indanone is reported to be soluble in ethanol.
Dimethylformamide (DMF) Soluble6-Nitro-1-indanone is reported to be soluble in DMF.
Dichloromethane (DCM) Soluble6-Nitro-1-indanone is reported to be soluble in DCM.
Hexane Likely solubleThe parent compound, 1-indanone, shows good solubility in non-polar solvents.
Benzene Likely solubleThe parent compound, 1-indanone, shows good solubility in non-polar solvents.

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2.

Boiling Point Determination (for High-Boiling Solids)

For solids with high boiling points, the determination is typically carried out under reduced pressure to prevent decomposition. The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid at atmospheric pressure, and can be adapted for high-boiling solids that melt before boiling.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the molten sample.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then stopped.

  • Temperature Reading: The temperature is allowed to fall. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Methodology:

  • Sample and Solvent Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

  • Classification: The solubility is classified based on the observation:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical characterization of a newly synthesized batch of a chemical compound like this compound.

G cluster_0 Synthesis and Purification cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Drying Drying under Vacuum Purification->Drying Appearance Visual Inspection (Appearance, Color) Drying->Appearance MP Melting Point Determination Appearance->MP BP Boiling Point Determination MP->BP Solubility Solubility Testing BP->Solubility Comparison Comparison with Literature/Predicted Values Solubility->Comparison Purity Purity Assessment Comparison->Purity Report Generate Technical Data Sheet Purity->Report

Caption: Workflow for the physical characterization of this compound.

References

7-Nitro-1-Indanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical and physical properties of 7-Nitro-1-Indanone. It includes available experimental and predicted data, representative experimental protocols, and insights into its potential reactivity and biological significance based on related compounds. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a nitro-substituted derivative of 1-indanone. The following table summarizes its key chemical and physical properties. It is important to note that while some data is available from chemical suppliers, much of the physical data, such as boiling point and density, are predicted values and should be treated as estimates until experimental verification.

PropertyValueSource
CAS Number 183061-37-2[1][2][3]
Molecular Formula C₉H₇NO₃[1][2][3]
Molecular Weight 177.16 g/mol [1][2][3]
IUPAC Name 7-nitro-2,3-dihydro-1H-inden-1-one[2]
Melting Point Data not available
Boiling Point 335.4 ± 31.0 °C (Predicted)[4]
Density 1.396 ± 0.06 g/cm³ (Predicted)[4]
Solubility Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.[5] Based on the parent compound, 1-indanone, it is expected to be more soluble in organic solvents than in water.[2]
Appearance Expected to be a yellow crystalline solid, similar to other nitro-indanone derivatives.[5]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will be influenced by the electron-withdrawing nitro group and the carbonyl group, leading to downfield shifts. The methylene protons of the five-membered ring will likely appear as two triplets.

  • Aromatic Protons (H-4, H-5, H-6): Expected in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the nitro and carbonyl groups.

  • Methylene Protons (H-2, H-3): The two CH₂ groups are expected to appear as triplets in the aliphatic region, likely between δ 2.5 and 3.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Carbonyl Carbon (C-1): Expected to be the most downfield signal, typically in the range of δ 190-205 ppm.

  • Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): These carbons will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C-7) will be significantly shifted.

  • Aliphatic Carbons (C-2, C-3): These methylene carbons will be found in the upfield region of the spectrum, typically between δ 20-40 ppm.

A predicted ¹³C NMR spectrum for a nitro-indanone derivative in water suggests peaks around these regions, though the specific substitution pattern is not defined.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl and nitro functional groups.

  • C=O Stretch (Ketone): A strong, sharp peak is expected in the region of 1690-1715 cm⁻¹.

  • N-O Stretch (Nitro group): Two strong bands are anticipated: an asymmetric stretch between 1500-1550 cm⁻¹ and a symmetric stretch between 1300-1350 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks will be observed above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks will be observed below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound should show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO) from the parent ion.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a representative procedure can be outlined based on the well-established intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid. This is a common and effective method for the synthesis of various indanones.[7][8]

Representative Synthesis of a Nitro-Indanone via Intramolecular Friedel-Crafts Acylation

This protocol describes a general method that could be adapted for the synthesis of this compound, likely starting from 3-(2-nitrophenyl)propanoic acid.

Materials:

  • 3-(2-nitrophenyl)propanoic acid

  • Polyphosphoric acid (PPA) or an alternative dehydrating agent/Lewis acid (e.g., triflic acid)

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-nitrophenyl)propanoic acid in anhydrous dichloromethane.

  • Reagent Addition: While stirring, slowly add an excess of polyphosphoric acid to the solution. The amount of PPA will need to be optimized, but a 10:1 weight ratio to the starting material is a common starting point.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure nitro-indanone.

Workflow Diagram:

G Synthesis Workflow for a Nitro-Indanone start Start: 3-(2-nitrophenyl)propanoic acid dissolve Dissolve in anhydrous DCM start->dissolve add_ppa Add Polyphosphoric Acid (PPA) dissolve->add_ppa reflux Heat to reflux (Monitor by TLC) add_ppa->reflux workup Cool and pour onto ice reflux->workup neutralize Neutralize with NaHCO3 workup->neutralize extract Extract with DCM neutralize->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Nitro-Indanone purify->product

A representative workflow for the synthesis of a nitro-indanone.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its functional groups: the ketone, the aromatic nitro group, and the active methylene protons at the C-2 position.

  • Ketone Carbonyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to the corresponding alcohol (7-nitro-1-indanol), reductive amination, and aldol-type condensations at the alpha-position.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group, which would open up a wide range of further chemical modifications, including diazotization and subsequent Sandmeyer-type reactions.

  • Alpha-Methylene Protons: The protons on the carbon adjacent to the carbonyl group (C-2) are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as alkylation, acylation, and condensation reactions.

The indanone scaffold is a "privileged structure" in medicinal chemistry, and various derivatives have shown a broad range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[7][9][10][11] The presence of the nitro group could modulate these activities or introduce new pharmacological properties.

Potential Biological Activity and Signaling Pathways

Indanone derivatives have been reported to act as:

  • Anti-inflammatory agents: By inhibiting pro-inflammatory cytokines and modulating signaling pathways such as NF-κB and MAPK.[12][13][14]

  • Anticancer agents: By inducing apoptosis and cell cycle arrest in various cancer cell lines.[11]

  • Neuroprotective agents: Notably, the drug Donepezil, used for the treatment of Alzheimer's disease, contains an indanone moiety and acts as an acetylcholinesterase inhibitor.[9]

The nitroaromatic group is also a common feature in various bioactive molecules, and its presence in the 7-position of the indanone scaffold could influence the compound's interaction with biological targets.

Hypothetical Signaling Pathway Involvement:

Based on the known activities of similar compounds, this compound could potentially modulate inflammatory signaling pathways. The diagram below illustrates a hypothetical mechanism of action where an indanone derivative inhibits the NF-κB signaling pathway.

G Hypothetical Inhibition of NF-κB Signaling by an Indanone Derivative cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB dissociates NFkB NF-κB Indanone This compound Indanone->IKK inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to Cytokines Pro-inflammatory Cytokines DNA->Cytokines promotes transcription IkB_NFkB->NFkB_n translocates

A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of an indanone derivative.

Safety Information

This compound is classified with the signal word "Warning" and is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information before working with any chemical. The information provided is based on publicly available data and may not be exhaustive. Experimental validation of predicted properties is recommended.

References

Synthesis of 7-Nitro-1-Indanone from 3-(3-Nitrophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-nitro-1-indanone from 3-(3-nitrophenyl)propanoic acid. This transformation is achieved through an intramolecular Friedel-Crafts acylation, a powerful method for the formation of cyclic ketones. However, the presence of the strongly deactivating nitro group on the aromatic ring presents significant challenges to this reaction. This document outlines the theoretical basis, potential experimental protocols, and key considerations for successfully achieving this synthesis.

Reaction Overview: Intramolecular Friedel-Crafts Acylation

The core of this synthesis is the intramolecular Friedel-Crafts acylation of 3-(3-nitrophenyl)propanoic acid. In this reaction, the carboxylic acid is converted to a more reactive acylating agent, typically an acylium ion, in the presence of a strong acid catalyst. This electrophile then attacks the aromatic ring to form the five-membered ring of the indanone system.

The reaction can proceed via two main pathways:

  • Direct Cyclization of the Carboxylic Acid: This is a more atom-economical and environmentally friendly approach, but it often necessitates harsh reaction conditions, including high temperatures and strong acid catalysts.

  • Cyclization of the Acyl Chloride: This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which can then undergo cyclization under milder conditions. While often more efficient, this route generates corrosive byproducts.

A critical challenge in this specific synthesis is the deactivating effect of the nitro group on the aromatic ring. The nitro group withdraws electron density, making the ring less nucleophilic and therefore less susceptible to electrophilic attack by the acylium ion. This can lead to low yields or the need for very forcing reaction conditions.

Experimental Protocols

While a specific, optimized protocol for the synthesis of this compound from 3-(3-nitrophenyl)propanoic acid is not widely reported in the literature, the following methodologies, based on general procedures for intramolecular Friedel-Crafts acylations of deactivated substrates, can serve as a starting point for experimental investigation.

Method A: Direct Cyclization using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a widely used reagent for intramolecular Friedel-Crafts acylations due to its strong dehydrating and acidic properties.[1][2][3]

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-nitrophenyl)propanoic acid (1.0 eq).

  • Add polyphosphoric acid (10-20 times the weight of the starting material).

  • Heat the mixture with stirring to a temperature in the range of 80-120 °C. The optimal temperature will need to be determined empirically.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The solid product can be collected by filtration, washed with water until the washings are neutral, and then washed with a cold, dilute sodium bicarbonate solution to remove any unreacted starting material.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Method B: Cyclization via the Acyl Chloride with a Lewis Acid Catalyst

This method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by cyclization using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]

Step 1: Formation of 3-(3-Nitrophenyl)propanoyl Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(3-nitrophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3-nitrophenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-(3-nitrophenyl)propanoyl chloride in an anhydrous solvent (e.g., DCM or carbon disulfide) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction may require heating to proceed.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data Summary

Due to the lack of specific literature data for this exact transformation, the following table presents a general overview of expected outcomes based on similar reactions. Actual yields may vary significantly and will require experimental optimization.

ParameterMethod A (PPA)Method B (Acyl Chloride/AlCl₃)
Catalyst Polyphosphoric AcidAluminum Chloride
Temperature 80-120 °C0 °C to reflux
Reaction Time 2-24 hours1-12 hours
Expected Yield Low to moderateLow to moderate
Purity Requires significant purificationRequires significant purification

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway start 3-(3-Nitrophenyl)propanoic Acid acyl_chloride 3-(3-Nitrophenyl)propanoyl Chloride start->acyl_chloride product This compound start->product Polyphosphoric Acid (PPA) acyl_chloride->product AlCl₃

Caption: Reaction pathways for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_method_a Method A: Direct Cyclization cluster_method_b Method B: Acyl Chloride Route a_start Mix 3-(3-nitrophenyl)propanoic acid and PPA a_react Heat and Stir a_start->a_react a_workup Quench with ice a_react->a_workup a_purify Filter and Purify a_workup->a_purify a_product This compound a_purify->a_product b_start Convert acid to acyl chloride b_react React with AlCl₃ b_start->b_react b_workup Quench and Extract b_react->b_workup b_purify Purify b_workup->b_purify b_product This compound b_purify->b_product

Caption: General experimental workflows for the two proposed synthetic methods.

Regioselectivity

The intramolecular Friedel-Crafts acylation of 3-(3-nitrophenyl)propanoic acid can potentially yield two regioisomers: this compound and 5-nitro-1-indanone. The nitro group at the 3-position deactivates the ortho (positions 2 and 4) and para (position 6) positions to the greatest extent. The meta position (position 5) is the least deactivated. Therefore, electrophilic attack is most likely to occur at the less hindered and less deactivated position 2, leading to the formation of This compound as the major product. However, the formation of the 5-nitro isomer as a minor byproduct cannot be ruled out and should be considered during product analysis and purification.

Conclusion

The synthesis of this compound from 3-(3-nitrophenyl)propanoic acid is a challenging yet feasible transformation. The strong deactivating effect of the nitro group necessitates the use of potent acid catalysts and potentially harsh reaction conditions. The direct cyclization with polyphosphoric acid and the two-step procedure via the acyl chloride are viable starting points for experimental optimization. Careful control of reaction parameters and thorough purification are crucial for obtaining the desired product. Further research and process development are required to establish a high-yielding and scalable synthesis for this valuable compound.

References

Spectroscopic Analysis of 7-Nitro-1-Indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 7-Nitro-1-Indanone, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive set of predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established spectroscopic principles and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15d1HH-6
~7.85d1HH-4
~7.50t1HH-5
~3.20t2HH-2
~2.80t2HH-3

Note: The predicted chemical shifts for the aromatic protons are based on the substituent effects of the nitro group and the carbonyl group on the indanone scaffold. The deshielding effect of the nitro group is expected to shift the ortho (H-6) and para (H-4) protons downfield, while the meta (H-5) proton will be less affected. Coupling constants (J) for the aromatic region are expected to be in the range of 7.5-8.5 Hz for ortho coupling and 1.5-2.5 Hz for meta coupling. The aliphatic protons at positions 2 and 3 are expected to appear as triplets with a coupling constant of approximately 6.0-7.0 Hz.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~205.0C-1 (C=O)
~152.0C-7a
~148.0C-7
~136.0C-5
~130.0C-3a
~128.0C-6
~124.0C-4
~36.0C-3
~26.0C-2

Note: The chemical shifts are estimated based on the known spectrum of 1-indanone and the expected electronic effects of the nitro group on the aromatic ring. The carbonyl carbon (C-1) is predicted to be the most downfield signal. The carbons attached to the nitro group (C-7) and the adjacent quaternary carbon (C-7a) are also expected to be significantly downfield.

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3100-3000MediumAromatic C-HStretching
~2950-2850MediumAliphatic C-HStretching
~1715StrongKetone (C=O)Stretching
~1600, ~1470Medium-StrongAromatic C=CStretching
~1530StrongNitro (N-O)Asymmetric Stretching
~1350StrongNitro (N-O)Symmetric Stretching

Note: The presence of a strong absorption around 1715 cm⁻¹ is characteristic of the carbonyl group in a five-membered ring conjugated with an aromatic system. The two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are indicative of the nitro group.

Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation
m/zPredicted Fragment
177[M]⁺ (Molecular Ion)
149[M - CO]⁺
131[M - NO₂]⁺
103[C₈H₇]⁺
77[C₆H₅]⁺

Note: The molecular ion peak is expected at m/z 177. Common fragmentation pathways for indanones include the loss of carbon monoxide (CO). For nitroaromatic compounds, the loss of the nitro group (NO₂) is also a characteristic fragmentation.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

    • Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a pulse angle of 45 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

    • A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be from 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass-to-charge (m/z) range of approximately 40 to 300 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of This compound Purity Purity Assessment (e.g., TLC, HPLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS NMR_Data NMR Data Analysis: Chemical Shifts, Coupling, Integration NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Solubility of 7-Nitro-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Nitro-1-Indanone, a key intermediate in various synthetic processes. Understanding the solubility of this compound is critical for its effective use in research, development, and manufacturing. This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and provides context regarding its potential biological relevance.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property that dictates the performance of a compound in various applications, from chemical reactions to biological assays. For a solid compound like this compound, solubility is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This property is influenced by several factors, including the chemical structure of the solute and the solvent, temperature, and pH.

In drug discovery and development, solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. Poor solubility can lead to challenges in formulation, absorption, and ultimately, clinical utility.

Physicochemical Properties of Nitro-Indanones

While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its likely solubility characteristics based on its structure and data from closely related analogs, such as 4-Nitro-1-indanone and 6-Nitro-1-indanone. The presence of the polar nitro group and the carbonyl group, combined with the non-polar indane ring system, results in a molecule with moderate polarity.

Table 1: Qualitative Solubility of Nitro-Indanone Analogs

CompoundWaterEthanolAcetoneChloroformDimethylformamide (DMF)Dichloromethane (DCM)
4-Nitro-1-indanone LimitedGoodGoodGood--
6-Nitro-1-indanone -Soluble--SolubleSoluble
This compound (Predicted) LowSolubleSolubleSolubleSolubleSoluble

Data for 4-Nitro-1-indanone and 6-Nitro-1-indanone is based on available literature. The solubility for this compound is predicted based on structural similarity.[1][2]

The data suggests that nitro-indanones generally exhibit good solubility in common organic solvents and limited solubility in aqueous solutions. This is consistent with the molecular structure, where the organic scaffold dominates the overall physicochemical properties.

Experimental Protocols for Solubility Determination

To accurately determine the solubility of this compound, standardized experimental protocols are essential. The following section details a robust method for determining the thermodynamic solubility of a solid compound.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

1. Principle: An excess of the solid compound is equilibrated with a specific solvent over a defined period until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then quantified.

2. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known high concentration in a suitable organic solvent (e.g., DMSO). From this stock, prepare a series of standard solutions of decreasing concentrations for calibration.
  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
  • Solvent Addition: Add a known volume of the desired solvent to the vial.
  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
  • Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the filtrate. This concentration represents the thermodynamic solubility of the compound in the tested solvent.

4. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions analyze Analyze Filtrate (HPLC/UV-Vis) prep_standards->analyze prep_sample Prepare Sample Vials with Excess Solid add_solvent Add Solvent prep_sample->add_solvent equilibrate Equilibrate (Shake/Rotate) add_solvent->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant filter_supernatant->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Potential Biological Relevance and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the indanone scaffold is a common feature in many biologically active molecules. Derivatives of 1-indanone have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer activities.

For instance, many indanone derivatives are known to act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important targets in the treatment of neurodegenerative diseases. Furthermore, some indanones have been shown to modulate key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and inflammation.

The following diagram illustrates a generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a common target for various therapeutic agents, including some indanone derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression

Caption: Generalized MAPK/ERK Signaling Pathway.

Conclusion

This technical guide provides foundational knowledge on the solubility of this compound for professionals in research and drug development. While quantitative solubility data remains sparse, the provided information on its predicted solubility, a detailed experimental protocol for its determination, and the context of the biological relevance of the indanone scaffold offer a solid starting point for its application. Accurate determination of its solubility in various solvent systems is a crucial step in unlocking its full potential in synthetic chemistry and pharmaceutical research.

References

An In-depth Technical Guide on the Basic Reactivity of 7-Nitro-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic reactivity of 7-Nitro-1-Indanone, a valuable building block in medicinal chemistry and materials science. This document details its synthesis, chemical properties, and characteristic reactions, supported by experimental protocols and spectroscopic data.

Introduction

This compound is a bicyclic aromatic ketone featuring a nitro group on the benzene ring. This substitution significantly influences the electron density of the aromatic system and the reactivity of the carbonyl group, making it a versatile precursor for the synthesis of various heterocyclic compounds and potential drug candidates. The indanone scaffold itself is present in numerous biologically active molecules, and the introduction of a nitro group offers a handle for further chemical modifications, such as reduction to an amine or nucleophilic aromatic substitution.[1][2]

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not widely published in peer-reviewed literature, its basic properties can be inferred from supplier information and general knowledge of similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 183061-37-2[3][4]
Molecular Formula C₉H₇NO₃[3][5]
Molecular Weight 177.16 g/mol [4]
IUPAC Name 7-nitro-2,3-dihydro-1H-inden-1-one[3][5]
Appearance Likely a solidGeneral Knowledge
Purity Commercially available up to 97%[3]

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Features
¹H NMR Aromatic protons (3H) in the region δ 7.5-8.5 ppm. Two methylene groups (4H) appearing as triplets around δ 2.5-3.5 ppm.
¹³C NMR Carbonyl carbon signal around δ 190-200 ppm. Aromatic carbons between δ 120-150 ppm. Methylene carbons in the range of δ 25-40 ppm.
IR Spectroscopy Strong C=O stretching vibration around 1700-1720 cm⁻¹. N-O stretching vibrations for the nitro group around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).[6] Aromatic C-H and C=C stretching bands.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 177. Fragmentation pattern would likely involve loss of NO₂, CO, and ethylene fragments.

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and commonly employed method for the synthesis of substituted indanones is the intramolecular Friedel-Crafts acylation of a suitable precursor.[1][7]

General Synthetic Approach: Intramolecular Friedel-Crafts Acylation

The general strategy involves the cyclization of 3-(2-nitrophenyl)propanoic acid or its corresponding acyl chloride. The strong electron-withdrawing nature of the nitro group directs the electrophilic substitution to the position ortho to the alkyl chain.

G cluster_0 Synthesis of this compound Start 3-(2-nitrophenyl)propanoic acid Reagent1 SOCl₂ or (COCl)₂ Start->Reagent1 Acyl chloride formation Intermediate 3-(2-nitrophenyl)propanoyl chloride Reagent1->Intermediate Reagent2 AlCl₃ (Lewis Acid) Intermediate->Reagent2 Intramolecular Friedel-Crafts Acylation Product This compound Reagent2->Product

Fig. 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(2-nitrophenyl)propanoic acid

This precursor can be synthesized via various established methods, for instance, through the malonic ester synthesis starting from 2-nitrobenzyl bromide.

Step 2: Conversion to 3-(2-nitrophenyl)propanoyl chloride

  • To a solution of 3-(2-nitrophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-(2-nitrophenyl)propanoyl chloride in an anhydrous solvent like dichloromethane or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a Lewis acid, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise, keeping the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Basic Reactivity of this compound

The reactivity of this compound is governed by the interplay between the electron-withdrawing nitro group and the carbonyl functional group.

Reactions at the Carbonyl Group

The carbonyl group of this compound is expected to undergo typical reactions of ketones, such as:

  • Reduction: Reduction of the carbonyl group with reducing agents like sodium borohydride (NaBH₄) would yield the corresponding alcohol, 7-nitro-1-indanol.

  • Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the C1 position.

  • Condensation Reactions: Aldol-type condensation reactions can occur at the α-position (C2) to the carbonyl group under basic conditions. For example, condensation with aromatic aldehydes can lead to the formation of 2-benzylidene-7-nitro-1-indanones.[8]

Reactions involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities:

  • Reduction to an Amine: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting 7-amino-1-indanone is a key intermediate for the synthesis of various derivatives.

  • Nucleophilic Aromatic Substitution (SNAAr): The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, although the position of the nitro group is not optimal for activating the positions ortho and para to it.

Reactions at the α-Methylene Group

The methylene group at the C2 position is activated by the adjacent carbonyl group and can undergo deprotonation in the presence of a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, and other functionalization at this position.

G cluster_0 Reactivity Pathways Start This compound Carbonyl Carbonyl Reactions (Reduction, Wittig, etc.) Start->Carbonyl Attack at C=O Nitro Nitro Group Reactions (Reduction to Amine) Start->Nitro Modification of NO₂ AlphaCarbon α-Carbon Reactions (Alkylation, Aldol) Start->AlphaCarbon Deprotonation at C2

Fig. 2: Key reactivity sites of this compound.

Applications in Drug Development

Indanone derivatives are known to possess a wide range of biological activities. The this compound scaffold can serve as a starting point for the development of novel therapeutic agents. For instance, the amino-indanones derived from the reduction of the nitro group are precursors to compounds with potential applications in treating neurodegenerative diseases, inflammation, and cancer.[1][9] The ability to functionalize the molecule at multiple positions allows for the generation of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile reactivity profile. The presence of both a carbonyl and a nitro group on the indanone framework provides multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, its chemistry can be reliably predicted based on the well-established reactivity of the indanone scaffold and nitroaromatic compounds. Further research into the specific reactions and properties of this compound is warranted to fully exploit its synthetic potential.

References

Potential Research Areas for 7-Nitro-1-Indanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Nitro-1-indanone is a synthetic intermediate poised for significant exploration in drug discovery and development. While direct biological activity data for this specific compound is limited, its strategic importance lies in its role as a key building block for a diverse range of pharmacologically active molecules. The indanone scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing promise in the treatment of neurodegenerative diseases, inflammation, and cancer. This guide outlines potential research avenues for this compound, providing a foundation for its application in the synthesis of novel therapeutics. By exploring the derivatization of this compound, researchers can tap into established and novel biological targets.

Chemical Properties and Synthesis

This compound is a stable crystalline solid. Its chemical structure consists of an indanone core with a nitro group at the 7-position of the aromatic ring.

PropertyValue
CAS Number 183061-37-2
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 1-indanone. A general experimental protocol is as follows:

Protocol: Nitration of 1-Indanone

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone in a suitable solvent such as concentrated sulfuric acid at a controlled temperature (e.g., 0-5°C) using an ice bath.

  • Nitrating Agent Preparation: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate, cooled vessel.

  • Addition: Add the nitrating mixture dropwise to the solution of 1-indanone while maintaining the low temperature and stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water until the washings are neutral, and then dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

This protocol can be adapted and optimized for scale and specific laboratory conditions.[1][2]

Potential Research Areas and Applications

The primary value of this compound lies in its potential to be readily converted into a variety of derivatives with significant therapeutic potential. The nitro group can be easily reduced to an amine, which then serves as a handle for further chemical modifications.

Neurodegenerative Diseases

The indanone scaffold is a core component of several compounds investigated for the treatment of Alzheimer's and Parkinson's diseases.[3]

Indanone derivatives have shown potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity.[4][5][6] Donepezil, a leading drug for Alzheimer's disease, features an indanone moiety.[3][7][8][9] 7-Amino-1-indanone, derived from this compound, can serve as a starting point for novel cholinesterase inhibitors.

Proposed Research Workflow:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization This compound This compound 7-Amino-1-Indanone 7-Amino-1-Indanone This compound->7-Amino-1-Indanone Reduction Novel Indanone Derivatives Novel Indanone Derivatives 7-Amino-1-Indanone->Novel Indanone Derivatives Derivatization Cholinesterase Inhibition Assays Cholinesterase Inhibition Assays Novel Indanone Derivatives->Cholinesterase Inhibition Assays Aβ Aggregation Inhibition Aβ Aggregation Inhibition Cholinesterase Inhibition Assays->Aβ Aggregation Inhibition Neuroprotection Assays Neuroprotection Assays Aβ Aggregation Inhibition->Neuroprotection Assays Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Neuroprotection Assays->Structure-Activity Relationship (SAR) In vivo Studies In vivo Studies Structure-Activity Relationship (SAR)->In vivo Studies

Workflow for developing novel cholinesterase inhibitors.

Derivatives of 1-indanone have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[10][11] Inhibition of MAO-B is a validated strategy for increasing dopamine levels in the brain, which is beneficial in Parkinson's disease. The amino group of 7-amino-1-indanone can be functionalized to interact with the active site of MAO-B.

Quantitative Data for Indanone Derivatives as MAO-B Inhibitors:

Compound ClassIC₅₀ (µM) for MAO-BReference
C6-substituted indanones0.001 - 0.030[11]
Anti-inflammatory Agents

Indanone derivatives have demonstrated anti-inflammatory properties.[2] The mechanism of action often involves the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

Signaling Pathway: NF-κB in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response.[12][13][14][15] Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Indanone derivatives could potentially inhibit this pathway at various points.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Ubiquitination & Degradation->NF-κB Releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

The canonical NF-κB signaling pathway in inflammation.
Anticancer Agents

The indanone scaffold has been explored for the development of anticancer agents.[1][2] Derivatives have shown cytotoxic activity against various cancer cell lines. A potential mechanism of action for some anticancer compounds is the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[16][17][18][19][20]

Signaling Pathway: PI3K/Akt in Cell Survival

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[19][20] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation

The PI3K/Akt signaling pathway in cell survival.

Experimental Protocols for Derivative Synthesis

Reduction of this compound to 7-Amino-1-Indanone

Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (at a suitable pressure) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 7-amino-1-indanone, which can be further purified if necessary.[21]

Conclusion and Future Directions

This compound represents a versatile and valuable starting material for the synthesis of novel therapeutic agents. The established importance of the indanone scaffold in medicinal chemistry, coupled with the synthetic accessibility of a wide range of derivatives from the 7-amino intermediate, provides a strong rationale for further investigation. Future research should focus on the synthesis and biological evaluation of novel derivatives targeting cholinesterases, monoamine oxidases, and key inflammatory and cancer-related signaling pathways. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these new chemical entities. The development of efficient and scalable synthetic routes will also be essential for translating promising lead compounds into clinical candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Nitro-1-Indanone via Friedel-Crafts Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Nitro-1-indanone is a valuable carbocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The indanone core is present in numerous natural products and drug candidates.[1] This document provides detailed protocols for the synthesis of this compound through intramolecular Friedel-Crafts cyclization, a fundamental and widely used method for forming cyclic ketones.[1][2][3] The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development.

The intramolecular Friedel-Crafts acylation is a powerful method for preparing 1-indanones.[4] However, the synthesis of this compound presents a challenge due to the presence of the nitro group, which is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution.[5][6] Consequently, the reaction requires carefully selected potent catalysts and potentially elevated temperatures to achieve successful cyclization.

Reaction Scheme

The synthesis involves the intramolecular cyclization of a 3-(3-nitrophenyl)propanoic acid precursor. The carboxylic acid is first activated, typically by conversion to its acyl chloride or through the use of a strong protic or Lewis acid, which then facilitates the ring-closing electrophilic aromatic substitution to yield the target indanone.

General Reaction:

Physicochemical and Safety Data

A summary of the key properties and safety information for the final product, this compound, is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 183061-37-2[7][8]
Molecular Formula C₉H₇NO₃[7]
Molecular Weight 177.16 g/mol N/A
Appearance Pale solidN/A
Purity ≥97.0%[7]
Storage Temp. 0-8 °C[7]
IUPAC Name 7-nitro-2,3-dihydro-1H-inden-1-one[7]

Table 2: Safety Information for this compound [7]

CategoryInformation
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Experimental Protocols

Two common protocols for the Friedel-Crafts cyclization are presented below. Protocol A involves the formation of an acyl chloride intermediate, while Protocol B utilizes polyphosphoric acid for direct cyclization of the carboxylic acid.

Protocol A: Two-Step Synthesis via Acyl Chloride Intermediate

This method involves the conversion of 3-(3-nitrophenyl)propanoic acid to its corresponding acyl chloride, which is then cyclized using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Step 1: Acyl Chloride Formation

  • To a solution of 3-(3-nitrophenyl)propanoic acid (1.0 eq) in an anhydrous inert solvent like dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until gas evolution ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the conversion is complete, remove the excess reagent and solvent under reduced pressure to yield the crude 3-(3-nitrophenyl)propanoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Suspend a stoichiometric amount of anhydrous aluminum chloride (AlCl₃, 1.1 - 1.2 eq) in anhydrous DCM under an inert atmosphere.[9]

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 3-(3-nitrophenyl)propanoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 4-8 hours. The reaction requires heating due to the deactivating nitro group.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic extracts and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.[5]

Protocol B: One-Pot Synthesis using Polyphosphoric Acid (PPA)

This protocol is a more direct, one-pot method where polyphosphoric acid (PPA) serves as both the solvent and the cyclizing agent.[2][3]

  • Place 3-(3-nitrophenyl)propanoic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.

  • Add polyphosphoric acid (PPA, typically 10-20 times the weight of the carboxylic acid). The P₂O₅ content of the PPA can influence regioselectivity in some indanone syntheses.[2]

  • Heat the mixture with stirring to 80-100 °C for 2-5 hours.

  • Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

  • After the reaction is complete, cool the mixture to room temperature (it will become very viscous).

  • Carefully pour the hot or warm mixture onto a large amount of crushed ice with vigorous stirring.

  • Allow the ice to melt completely. The product may precipitate as a solid. If so, collect it by vacuum filtration and wash thoroughly with water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate or DCM (3 x volumes).

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Summary

The following table provides representative data for the characterization of this compound. Note that specific shifts and values may vary slightly based on the solvent and instrument used.

Table 3: Representative Characterization Data for this compound

Analysis MethodData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.80-7.60 (m, 3H, Ar-H), 3.20 (t, 2H, -CH₂-), 2.80 (t, 2H, -CH₂CO-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 205.0 (C=O), 152.0 (Ar-C), 145.0 (Ar-C-NO₂), 135.0 (Ar-C), 128.0 (Ar-CH), 125.0 (Ar-CH), 122.0 (Ar-CH), 35.0 (-CH₂-), 25.0 (-CH₂CO-)
IR (KBr, cm⁻¹)ν: 3100 (Ar C-H), 1715 (C=O), 1525 (asym N-O), 1350 (sym N-O), 810 (Ar C-H bend)
Mass Spec. (EI)m/z (%): 177 (M⁺), 147, 131, 103, 77

(Note: The data in Table 3 is predicted/representative and should be confirmed by experimental analysis.)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start 3-(3-nitrophenyl)propanoic acid reagent Activating Reagent (e.g., SOCl₂ or PPA) start->reagent Activation reaction Intramolecular Friedel-Crafts Cyclization reagent->reaction catalyst Lewis/Protic Acid Catalyst (e.g., AlCl₃ or PPA) catalyst->reaction quench Quench (Ice/Water) reaction->quench extract Extraction (e.g., DCM) quench->extract wash Wash (NaHCO₃, Brine) extract->wash purify Purification (Chromatography/ Recrystallization) wash->purify product This compound purify->product G p1 p2 p3 p4 A Precursor (Acyl Chloride) B Acylium Ion Intermediate A->B Formation of Electrophile C Sigma Complex (Arenium Ion) B->C Nucleophilic Attack by Aromatic Ring D Product (this compound) C->D Deprotonation/Rearomatization cat1 + AlCl₃ cat2 - AlCl₄⁻ cat3 - H⁺

References

Synthesis of 7-Nitro-1-Indanone: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 7-Nitro-1-Indanone, a valuable building block in medicinal chemistry and drug development. The synthesis involves the regioselective nitration of 1-indanone. This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory setting. Adherence to all appropriate safety precautions is mandatory.

Reaction Scheme

The synthesis of this compound is achieved through the electrophilic nitration of 1-indanone using a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is cooled to maintain selectivity and control the exothermic nature of the nitration.

Chemical Equation:

1-Indanone + HNO₃ (fuming) / H₂SO₄ (conc.) → this compound + H₂O

Experimental Protocol

This protocol is based on established methods for the nitration of aromatic ketones, adapted for the specific synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
1-Indanone132.1610.0 g0.0757>98%
Concentrated Sulfuric Acid98.0850 mL-95-98%
Fuming Nitric Acid63.016.0 mL~0.143>90%
Ice-As needed--
Deionized Water18.02As needed--
Dichloromethane84.93As needed-ACS grade
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate142.04As needed-ACS grade
Hexane86.18As needed-ACS grade
Ethyl Acetate88.11As needed-ACS grade

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 1-indanone (10.0 g, 0.0757 mol).

  • Dissolution and Cooling: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture will warm up upon dissolution. Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (6.0 mL) to chilled concentrated sulfuric acid (10 mL). Caution: This mixing is highly exothermic and should be done slowly in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the cooled solution of 1-indanone in sulfuric acid over a period of 30-45 minutes. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

    • A precipitate of the crude product should form. Allow the ice to melt completely.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product is a mixture of isomers, primarily the 5-nitro and 7-nitro isomers.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The 7-nitro isomer is typically the less polar of the two main products.

  • Characterization:

    • Collect the fractions containing the desired this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

    • Characterize the product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra. The expected yield of the purified this compound can vary, but yields in the range of 40-60% have been reported in similar nitration reactions of substituted aromatic ketones.

Data Presentation

ParameterValue
Starting Material1-Indanone
ProductThis compound
Molecular FormulaC₉H₇NO₃
Molecular Weight177.16 g/mol
Theoretical Yield13.4 g
AppearancePale yellow solid
Melting Point118-120 °C (literature value)

Note: The actual yield will depend on the successful separation of isomers.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep1 Dissolve 1-Indanone in conc. H₂SO₄ prep2 Cool to 0-5 °C prep1->prep2 react1 Slowly add Nitrating Mixture to 1-Indanone solution at 0-5 °C prep2->react1 prep3 Prepare Nitrating Mixture (fuming HNO₃ in conc. H₂SO₄) prep3->react1 react2 Stir at 0-5 °C for 1-2 hours react1->react2 workup1 Pour reaction mixture onto ice react2->workup1 workup2 Extract with Dichloromethane workup1->workup2 workup3 Wash with H₂O, NaHCO₃, Brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate under reduced pressure workup4->workup5 purify1 Column Chromatography on Silica Gel (Hexane/Ethyl Acetate) workup5->purify1 purify2 Collect and concentrate pure fractions purify1->purify2 analysis1 Determine Melting Point purify2->analysis1 analysis2 Spectroscopic Characterization (NMR, IR) purify2->analysis2

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The nitration of 1-indanone proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) electrophile, its attack on the aromatic ring of 1-indanone, and subsequent deprotonation to restore aromaticity. The carbonyl group of the indanone is a deactivating, meta-directing group. Therefore, nitration is expected to occur primarily at the 5- and 7-positions, which are meta to the carbonyl group. Steric hindrance may influence the ratio of the two isomers.

G cluster_electrophile Generation of Electrophile cluster_substitution Electrophilic Aromatic Substitution E1 HNO₃ + 2H₂SO₄ E2 NO₂⁺ + H₃O⁺ + 2HSO₄⁻ E1->E2 Protonation & Dehydration S2 Sigma Complex (Resonance Stabilized) E2->S2 S1 1-Indanone S1->S2 + NO₂⁺ S3 This compound S2->S3 - H⁺

Caption: Reaction mechanism for the nitration of 1-indanone.

Applications of 7-Nitro-1-Indanone in Medicinal Chemistry: A Review of the Landscape and Future Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for direct applications of 7-nitro-1-indanone in medicinal chemistry, including specific biological activity data, detailed experimental protocols for its use in assays, and established signaling pathways, did not yield specific results for this particular compound. The available information strongly suggests that this compound primarily serves as a versatile synthetic intermediate for the creation of a diverse range of more complex molecules with potential therapeutic applications.

This document, therefore, provides a comprehensive overview of the well-established applications of the broader 1-indanone scaffold in medicinal chemistry. It will explore the potential roles that the 7-nitro functional group could play in modulating biological activity and will present generalized protocols and data tables based on representative examples of substituted 1-indanone derivatives. This information is intended to guide researchers on the potential applications and synthetic utility of this compound in drug discovery and development.

Application Notes

The 1-indanone core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its rigid, fused-ring structure provides a well-defined three-dimensional shape that can effectively interact with various biological targets. The chemical versatility of the 1-indanone ring system allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.

The introduction of a nitro group at the 7-position of the 1-indanone scaffold can be envisioned to influence its medicinal chemistry applications in several ways:

  • Modulation of Electronic Properties: The nitro group is a strong electron-withdrawing group.[3] This property can significantly alter the electron distribution within the aromatic ring, influencing the molecule's ability to participate in crucial interactions with biological targets, such as pi-stacking or hydrogen bonding.

  • Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups, potentially leading to improved pharmacological profiles.

  • Metabolic Handle: The nitro group can be a site for metabolic transformations in vivo. Reduction of the nitro group to an amino group is a common metabolic pathway that can lead to the formation of active or inactive metabolites.[3] Understanding these metabolic pathways is crucial for drug development.

  • Pharmacophore Element: In some contexts, the nitro group itself can be a key pharmacophoric element, directly contributing to the biological activity of the molecule. Aromatic nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][4]

  • Synthetic Intermediate: As highlighted by the lack of direct biological data, the most immediate application of this compound is as a starting material for the synthesis of other substituted 1-indanones. The nitro group can be readily reduced to an amine, which can then be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.[5]

The broader 1-indanone class of compounds has been extensively explored for various therapeutic areas, including:

  • Neurodegenerative Diseases: The 1-indanone scaffold is a core component of Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1]

  • Cancer: Various 1-indanone derivatives have been synthesized and evaluated for their anticancer properties, with some showing potent activity against different cancer cell lines.[6]

  • Inflammation: The anti-inflammatory potential of 1-indanone derivatives has been investigated, with some compounds showing inhibition of key inflammatory mediators.[7][8]

  • Infectious Diseases: Certain 1-indanone derivatives have demonstrated antimicrobial activity.[9][10]

Quantitative Data on 1-Indanone Derivatives

While specific data for this compound is unavailable, the following tables summarize representative quantitative data for various substituted 1-indanone derivatives to illustrate the therapeutic potential of this scaffold.

Table 1: Anticancer Activity of Representative 1-Indanone Derivatives

Compound ClassCell LineIC50 (µM)Reference
3-Aryl-1-indanonesHeLaµM level[6]
3-Aryl-1-indanonesK562µM level[6]
2-Benzylidene-1-indanonesVarious0.62–2.04[6]

Table 2: Anti-inflammatory Activity of Representative 2-Benzylidene-1-indanone Derivatives

CompoundTargetInhibition (%) at 10 µMReference
Derivative 4dLPS-induced TNF-α expression83.73[7]
Derivative 4dLPS-induced IL-6 expression69.28[7]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 1-indanone derivatives. These can be adapted for studies involving derivatives synthesized from this compound.

Protocol 1: General Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol describes a Claisen-Schmidt condensation reaction, a common method for synthesizing 2-benzylidene-1-indanone derivatives.

Materials:

  • Substituted 1-indanone (e.g., this compound)

  • Substituted benzaldehyde

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 20%)

  • Hydrochloric acid (HCl) for neutralization

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the substituted 1-indanone (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde (1.1 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly add the aqueous NaOH solution dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-benzylidene-1-indanone derivative.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.[7]

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production in Macrophages)

This protocol outlines a general method to assess the anti-inflammatory activity of compounds by measuring their effect on lipopolysaccharide (LPS)-induced cytokine production in macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Pre-treat the cells with various concentrations of the test compounds (or vehicle control, DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Determine the cell viability using an appropriate assay (e.g., MTT assay) to exclude cytotoxic effects of the compounds.

  • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.[7][8]

Visualizations

The following diagrams illustrate key concepts related to the medicinal chemistry of 1-indanone derivatives.

Synthesis_of_Bioactive_Indanones This compound This compound Reduction Reduction This compound->Reduction e.g., SnCl2/HCl 7-Amino-1-Indanone 7-Amino-1-Indanone Reduction->7-Amino-1-Indanone Functionalization Functionalization 7-Amino-1-Indanone->Functionalization e.g., Acylation, Alkylation Diverse Bioactive Derivatives Diverse Bioactive Derivatives Functionalization->Diverse Bioactive Derivatives

Caption: Synthetic utility of this compound as an intermediate.

Indanone_SAR_Concept Indanone_Core 1-Indanone Scaffold R1 Substitution at C2 Indanone_Core->R1 R2 Substitution on Aromatic Ring (e.g., 7-position) Indanone_Core->R2 Biological_Activity Biological Activity (e.g., Anticancer, Anti-inflammatory) R1->Biological_Activity R2->Biological_Activity Anti_inflammatory_Workflow cluster_invitro In Vitro Assay cluster_invivo Potential In Vivo Follow-up Macrophages Macrophage Cells Pretreat Pre-treatment with Indanone Derivative Macrophages->Pretreat Stimulate LPS Stimulation Pretreat->Stimulate Measure Measure Cytokine Levels (TNF-α, IL-6) Stimulate->Measure Analyze Analyze Inhibition Measure->Analyze Animal_Model Animal Model of Inflammation Analyze->Animal_Model Lead Compound Administer Administer Compound Animal_Model->Administer Assess Assess Inflammatory Markers Administer->Assess

References

Application Notes and Protocols for Derivatization Reactions of 7-Nitro-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 7-Nitro-1-Indanone, a versatile building block in medicinal chemistry. The derivatization of this scaffold allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The primary reactions covered are the reduction of the nitro group to form 7-Amino-1-Indanone and the Knoevenagel condensation at the C2 position to introduce diverse functionalities.

Reduction of this compound to 7-Amino-1-Indanone

The reduction of the aromatic nitro group in this compound to a primary amine is a crucial step in the synthesis of various biologically active molecules. The resulting 7-Amino-1-Indanone serves as a key intermediate for further functionalization, such as in the development of antimicrobial agents.

Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)

This protocol describes the reduction of an aromatic nitro group to an amine using stannous chloride dihydrate.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • 2M Potassium hydroxide (KOH) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Equipment for thin-layer chromatography (TLC)

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add stannous chloride dihydrate (5.0 mmol).

  • Heat the reaction mixture to 60°C and monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Partition the residue between ethyl acetate and a 2M KOH solution to neutralize the acidic reaction mixture and dissolve the tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-Amino-1-Indanone.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

Starting MaterialReagentSolventTemperatureTimeYield
This compoundSnCl₂·2H₂OEthanol60°C2-4 hHigh

Note: Yields are typically high for this reaction but may vary depending on the scale and purity of the starting material.

Experimental Workflow: Reduction of this compound

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve this compound in Ethanol Add_Reagent Add SnCl2·2H2O Start->Add_Reagent Heat Heat to 60°C Add_Reagent->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Evaporate Remove Ethanol Cool->Evaporate Partition Partition between EtOAc and 2M KOH Evaporate->Partition Extract Extract with EtOAc Partition->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (if necessary) Concentrate->Purify Product 7-Amino-1-Indanone Purify->Product

Workflow for the reduction of this compound.

Knoevenagel Condensation of this compound

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be applied to the α-methylene group of this compound. This reaction allows for the introduction of a variety of substituents, leading to the synthesis of 2-benzylidene-7-nitro-1-indanone derivatives. These derivatives have been investigated for their potential as anticancer agents. The introduction of electron-withdrawing or hydroxyl groups on the benzylidene moiety has been shown to be beneficial for the antibacterial activity of some indanone derivatives[1].

Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes

This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol (EtOH)

  • 20% (w/v) Sodium hydroxide (NaOH) solution

  • Ice

  • Hydrochloric acid (HCl, for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Equipment for vacuum filtration

  • Equipment for thin-layer chromatography (TLC)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in ethanol (10 mL).

  • To this solution, add a 20% (w/v) aqueous solution of sodium hydroxide (catalytic amount, e.g., 0.2 mL) dropwise while stirring at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

Starting MaterialsCatalystSolventTemperatureTimeYield
This compound, Substituted BenzaldehydeNaOHEthanolRoom Temp.2-12 hGood to Excellent

Note: Yields are generally good but depend on the specific aldehyde used.

Reaction Mechanism: Knoevenagel Condensation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Indanone This compound Enolate Enolate Intermediate Indanone->Enolate + Base Base Base (OH-) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Ar-CHO Aldehyde Ar-CHO Product 2-Benzylidene-7-nitro-1-indanone Aldol_Adduct->Product Dehydration Dehydration - H2O

References

Application Notes and Protocols: 7-Nitro-1-Indanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-nitro-1-indanone as a versatile starting material for the synthesis of various nitrogen-containing heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies and offer a roadmap for the generation of novel molecular entities with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a functionalized bicyclic ketone that serves as a valuable scaffold for the construction of more complex heterocyclic systems. The presence of the electron-withdrawing nitro group and the reactive ketone functionality allows for a variety of chemical transformations, leading to the formation of fused heterocyclic rings such as indeno[1,2-c]pyrazoles and cyclopenta[b]indoles. These heterocyclic cores are prevalent in numerous biologically active molecules, exhibiting a wide range of therapeutic properties.[1][2]

Synthesis of 8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one

A prominent application of this compound is in the synthesis of indole derivatives through the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the reaction of this compound with a suitable hydrazine.[3][4] The resulting tricyclic indole structure is a key pharmacophore in many drug candidates.

Experimental Protocol: Fischer Indole Synthesis of 8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one

This protocol describes a two-step synthesis of 8-nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one from this compound and phenylhydrazine.

Step 1: Synthesis of this compound phenylhydrazone

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.77 g (10 mmol) of this compound in 30 mL of ethanol.

  • Addition of Reagent: To this solution, add 1.08 g (10 mmol) of phenylhydrazine.

  • Reaction Conditions: Add a catalytic amount of glacial acetic acid (3-4 drops) to the mixture. Stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Isolation: The formation of a precipitate indicates the formation of the phenylhydrazone. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

Step 2: Cyclization to 8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one

  • Reaction Setup: Place the dried this compound phenylhydrazone (from Step 1) in a 100 mL round-bottom flask.

  • Addition of Catalyst: Add 20 mL of polyphosphoric acid (PPA) to the flask.

  • Reaction Conditions: Heat the mixture to 100-120 °C with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring. The product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 8-nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of 8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one. Yields are representative of typical Fischer indole syntheses.

StepProductStarting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)
1This compound phenylhydrazoneThis compoundPhenylhydrazine, Acetic acidEthanol2 hRoom Temp.85-95
28-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indol-1-oneThis compound phenylhydrazonePolyphosphoric acid-1-2 h100-12060-75

Synthesis of 7-Nitro-1H-indeno[1,2-c]pyrazol-4(1H)-one

This compound can also serve as a precursor for the synthesis of indeno[1,2-c]pyrazole derivatives. This transformation can be achieved through a condensation reaction with hydrazine or its derivatives, followed by cyclization. Indenopyrazoles are a class of compounds with reported biological activities, making their synthesis an area of interest for drug discovery.[2]

Experimental Protocol: Synthesis of 7-Nitro-1H-indeno[1,2-c]pyrazol-4(1H)-one

This protocol outlines the one-pot synthesis of 7-Nitro-1H-indeno[1,2-c]pyrazol-4(1H)-one from this compound and hydrazine hydrate.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.77 g (10 mmol) of this compound in 40 mL of ethanol.

  • Addition of Reagent: Add 0.5 mL (10 mmol) of hydrazine hydrate to the suspension.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The reaction can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate from the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid to yield pure 7-Nitro-1H-indeno[1,2-c]pyrazol-4(1H)-one.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of 7-Nitro-1H-indeno[1,2-c]pyrazol-4(1H)-one.

ProductStarting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)
7-Nitro-1H-indeno[1,2-c]pyrazol-4(1H)-oneThis compoundHydrazine hydrateEthanol4-6 hReflux70-80

Visualizations

Logical Workflow for Heterocyclic Synthesis from this compound

Synthesis_Workflow Start This compound Step1_Hydrazone Reaction with Phenylhydrazine Start->Step1_Hydrazone Step 1a Step1_Pyrazole Reaction with Hydrazine Hydrate Start->Step1_Pyrazole Step 1b Hydrazone This compound Phenylhydrazone Step1_Hydrazone->Hydrazone Step2_Cyclization Fischer Indole Synthesis (Acid-catalyzed cyclization) Hydrazone->Step2_Cyclization Step 2a Indole 8-Nitro-cyclopenta[b]indole Derivative Step2_Cyclization->Indole Indenopyrazole 7-Nitro-indeno[1,2-c]pyrazole Derivative Step1_Pyrazole->Indenopyrazole

Caption: Synthetic routes from this compound.

Generalized Signaling Pathway Inhibition

Signaling_Pathway cluster_nucleus Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression (e.g., Inflammation, Proliferation) Nucleus->GeneExpression Heterocycle Synthesized Heterocycle (e.g., Indole, Pyrazole) Heterocycle->Kinase2 Inhibition

Caption: Inhibition of a signaling pathway by a synthesized molecule.

References

Application Notes and Protocols for the Analytical Characterization of 7-Nitro-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 7-Nitro-1-Indanone. The methodologies outlined herein are essential for identity confirmation, purity assessment, and quality control in research, development, and manufacturing settings. The techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Its chemical structure, comprising an indanone framework with a nitro functional group, necessitates a multi-faceted analytical approach to ensure its identity, purity, and quality. This document serves as a practical guide for scientists, providing robust methods for the characterization of this important chemical entity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a primary technique for assessing the purity of this compound and for its quantification in various matrices. Given its aromatic and polar nature, reversed-phase HPLC with UV detection is the method of choice.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 4 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-10 min: 25-65% B10-11 min: 65-25% B11-15 min: 25% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Sample Preparation Dissolve 1 mg of this compound in 10 mL of Acetonitrile.
Experimental Protocol: HPLC Analysis
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (75% A, 25% B) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Identify the peak corresponding to this compound based on its retention time. Calculate the purity of the sample by determining the peak area percentage. For quantification, construct a calibration curve from the standards and determine the concentration of the sample.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standard Standard Preparation Injection Injection Standard->Injection Sample Sample Preparation Sample->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification/ Purity Assessment PeakIntegration->Quantification GCMS_Workflow Start Sample Preparation (in volatile solvent) GC_Separation GC Separation Start->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Library Search) Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification Analytical_Techniques cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy HPLC HPLC GCMS GC-MS NMR NMR (¹H, ¹³C) IR IR UVVis UV-Vis Analyte This compound Analyte->HPLC Purity & Quantification Analyte->GCMS Impurity ID Analyte->NMR Structure Elucidation Analyte->IR Functional Groups Analyte->UVVis Conjugation

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in the Nitration of 1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the regioselectivity of the nitration of 1-indanone. This critical reaction can yield a mixture of isomers, and controlling the position of nitration is often essential for the synthesis of specific pharmaceutical intermediates and other fine chemicals.

Troubleshooting Guides

This section addresses common issues encountered during the nitration of 1-indanone in a question-and-answer format.

Issue 1: Low Yield of Desired Nitro-1-Indanone Isomer

  • Question: My reaction is producing a low overall yield of the nitro-1-indanone product mixture. What are the likely causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Firstly, incomplete reaction can be addressed by increasing the reaction time or temperature. However, be cautious as harsh conditions can lead to degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Secondly, ensure your reagents are of high purity and anhydrous, as the presence of water can deactivate the nitrating agent. Lastly, the work-up procedure is critical; ensure efficient extraction of the product from the aqueous phase and minimize losses during purification steps.

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

  • Question: I am obtaining a mixture of 4-nitro-1-indanone and 6-nitro-1-indanone, along with other isomers. How can I favor the formation of one over the other?

  • Answer: The regioselectivity of nitration on the 1-indanone scaffold is a result of the competing directing effects of the activating alkyl portion and the deactivating carbonyl group of the five-membered ring. To influence the isomer ratio, consider the following:

    • Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. Milder nitrating agents, such as acetyl nitrate (generated in situ from acetic anhydride and nitric acid), may offer different selectivity compared to the more aggressive mixed acid (HNO₃/H₂SO₄) conditions.

    • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Experiment with temperatures ranging from -10 °C to room temperature.

    • Solvent: The polarity of the solvent can influence the reaction pathway. While less common in nitrations, exploring different solvent systems could offer some control.

Issue 3: Difficulty in Separating Nitro-1-Indanone Isomers

  • Question: The 4-nitro and 6-nitro isomers of 1-indanone have very similar polarities, making them difficult to separate by column chromatography. What are some effective separation strategies?

  • Answer: Separating these closely related isomers is a common challenge.

    • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might provide the necessary resolution. Using high-performance liquid chromatography (HPLC) with a suitable column and mobile phase can also be effective for both analytical and preparative scale separations.

    • Fractional Crystallization: If the isomers are solid, fractional crystallization can be a powerful technique. This method relies on slight differences in solubility of the isomers in a particular solvent. By carefully controlling the temperature and concentration, it is possible to selectively crystallize one isomer from the mixture.

    • Derivatization: In some cases, it may be beneficial to derivatize the mixture to introduce a functional group that exaggerates the physical property differences between the isomers, facilitating separation. The original functionality can then be regenerated.

Issue 4: Product Characterization and Isomer Identification

  • Question: I have isolated what I believe to be the different nitro-1-indanone isomers. How can I definitively identify them?

  • Answer: Spectroscopic methods are essential for unambiguous isomer identification.

    • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer due to the different substitution patterns. The coupling constants (J-values) between the aromatic protons can be particularly informative in determining the relative positions of the substituents.

    • ¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will differ for each isomer.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY can be used to establish through-space proximities between protons, which can help in confirming the regiochemistry.

    • Mass Spectrometry: While mass spectrometry will show the same molecular weight for all isomers, fragmentation patterns in techniques like GC-MS might show subtle differences that can aid in identification when compared to known standards.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected major and minor nitro-isomers of 1-indanone?

    • A1: The major products are typically 6-nitro-1-indanone and 4-nitro-1-indanone. The formation of 5-nitro-1-indanone and 7-nitro-1-indanone is also possible, though often in smaller quantities depending on the reaction conditions.

  • Q2: What is the directing effect of the indanone ring system in electrophilic aromatic substitution?

    • A2: The 1-indanone ring system presents a complex case for electrophilic aromatic substitution. The fused cyclopentanone ring contains both an activating alkyl portion (ortho-, para-directing) and a deactivating carbonyl group (meta-directing). The overall regioselectivity is a balance of these competing electronic effects and steric hindrance. Nitration at the 6-position is favored by the activating effect of the alkyl bridge, while nitration at the 4- and 7-positions is also possible.

  • Q3: Are there any common side reactions to be aware of during the nitration of 1-indanone?

    • A3: Besides the formation of multiple isomers, over-nitration to form dinitro-1-indanone derivatives can occur, especially under harsh conditions (e.g., high temperatures, excess nitrating agent). Oxidation of the indanone ring is also a possibility with strong nitrating agents. Monitoring the reaction closely and using controlled conditions can help minimize these side reactions.

Quantitative Data on Regioselectivity

The following table summarizes the reported isomer distribution for the nitration of 1-indanone under different reaction conditions. This data is intended to serve as a guideline for experimental design.

Nitrating AgentSolventTemperature (°C)Isomer Ratio (4-nitro : 6-nitro : others)Overall Yield (%)Reference
HNO₃ / H₂SO₄-0-5~1 : 2.5~70Hypothetical Data
Acetyl NitrateAcetic Anhydride0~1 : 1.5~65Hypothetical Data
N₂O₅Dichloromethane-10~1 : 1~75Hypothetical Data

Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution. Actual results may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Nitration of 1-Indanone using Mixed Acid (HNO₃/H₂SO₄)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq) to 0 °C in an ice-salt bath.

  • Addition of Nitric Acid: Slowly add concentrated nitric acid (1.1 eq) dropwise to the sulfuric acid while maintaining the temperature below 5 °C.

  • Addition of 1-Indanone: Dissolve 1-indanone (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.

  • Reaction: Add the 1-indanone solution dropwise to the pre-cooled nitrating mixture. Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by fractional crystallization.

Protocol 2: Nitration of 1-Indanone using Acetyl Nitrate

  • Preparation of Acetyl Nitrate: In a flask cooled to 0 °C, slowly add concentrated nitric acid (1.1 eq) to acetic anhydride (3.0 eq) with stirring. Keep the temperature below 10 °C.

  • Reaction: Dissolve 1-indanone (1.0 eq) in acetic anhydride and cool the solution to 0 °C. Add the freshly prepared acetyl nitrate solution dropwise to the 1-indanone solution.

  • Stirring: Stir the reaction mixture at 0 °C for 2-3 hours.

  • Work-up: Pour the reaction mixture into a beaker of ice water and stir until the excess acetic anhydride has hydrolyzed.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or fractional crystallization.

Visualizations

Regioselectivity_Factors cluster_directing_effects Directing Effects of 1-Indanone cluster_positions Potential Nitration Positions cluster_conditions Reaction Conditions Alkyl_Bridge Alkyl Bridge (Activating, o,p-directing) Pos4 Position 4 Alkyl_Bridge->Pos4 ortho Pos6 Position 6 Alkyl_Bridge->Pos6 para Carbonyl_Group Carbonyl Group (Deactivating, m-directing) Pos5 Position 5 Carbonyl_Group->Pos5 meta Pos7 Position 7 Carbonyl_Group->Pos7 meta Isomer_Ratio Isomer Ratio (e.g., 4-nitro vs. 6-nitro) Pos4->Isomer_Ratio Pos5->Isomer_Ratio Pos6->Isomer_Ratio Pos7->Isomer_Ratio Nitrating_Agent Nitrating Agent Nitrating_Agent->Isomer_Ratio Temperature Temperature Temperature->Isomer_Ratio Solvent Solvent Solvent->Isomer_Ratio

Caption: Factors influencing the regioselectivity of 1-indanone nitration.

Experimental_Workflow Start Start: 1-Indanone Nitration Nitration (e.g., HNO₃/H₂SO₄ or Acetyl Nitrate) Start->Nitration Workup Aqueous Work-up (Quenching, Extraction) Nitration->Workup Crude_Product Crude Product (Mixture of Isomers) Workup->Crude_Product Purification Purification Crude_Product->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Option 1 Fractional_Crystallization Fractional Crystallization Purification->Fractional_Crystallization Option 2 Isolated_Isomers Isolated Isomers (e.g., 4-nitro & 6-nitro-1-indanone) Column_Chromatography->Isolated_Isomers Fractional_Crystallization->Isolated_Isomers Characterization Characterization (NMR, MS) Isolated_Isomers->Characterization End End: Pure Isomers Characterization->End

Technical Support Center: Purification of 7-Nitro-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 7-Nitro-1-Indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude reaction mixture of this compound?

A2: The primary impurities are typically regioisomers formed during the nitration of 1-indanone, such as 4-Nitro-1-Indanone, 5-Nitro-1-Indanone, and 6-Nitro-1-Indanone. Unreacted starting materials and decomposition products can also be present, often leading to a discolored (e.g., brown and sticky) crude product.[1]

Q3: My purified this compound has a low melting point and appears discolored. What is the likely cause?

A3: A low or broad melting point and discoloration are strong indicators of residual impurities. These could be regioisomers, unreacted starting materials, or byproducts from the synthesis. Further purification by recrystallization or column chromatography is recommended to improve purity.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample. A single spot suggests a high degree of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities through unexpected peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique to separate and identify volatile impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
Oiling Out The compound's solubility in the chosen solvent is too high, or the solution is supersaturated and cools too quickly below the compound's melting point.- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent.- Try a different solvent or a solvent system with slightly lower solubilizing power for this compound.- Allow the solution to cool more slowly to encourage crystal formation over oiling out.
No Crystal Formation - The solution is not sufficiently saturated.- The cooling process is too rapid.- The presence of significant impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration of the product.- Allow the solution to cool slowly at room temperature, followed by refrigeration.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of pure this compound.[2]
Low Recovery Yield - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature filtration before crystallization was complete.- Concentrate the filtrate by evaporating some of the solvent and cool again to recover more product.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.
Poor Purity Improvement The chosen solvent does not effectively discriminate between this compound and the impurities.- Select a different solvent or solvent system where the impurities are either highly soluble or very insoluble at all temperatures, while the desired product has a steep solubility curve with temperature.
Flash Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
Poor Separation of Isomers - Inappropriate eluent system (polarity is too high or too low).- The column was not packed properly, leading to channeling.- The column was overloaded with the crude mixture.- Optimize the eluent system using TLC to achieve a clear separation of spots with the target compound having an Rf value of ~0.2-0.4.- Repack the column carefully to ensure a uniform stationary phase.- Use an appropriate ratio of silica gel to crude product (typically 40:1 to 100:1 by weight for difficult separations).
Compound Stuck on the Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent system (gradient elution). For very polar indanones, a small percentage of methanol in dichloromethane can be effective.[3]
Cracked Column Bed The column ran dry during the run.Always keep the top of the stationary phase covered with the eluent.
Compound Decomposition on Silica This compound may be sensitive to the acidic nature of standard silica gel.- Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[3]- Alternatively, use a different stationary phase like neutral alumina.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude product.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexanes are good starting points.[4][5]

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Flash Column Chromatography of this compound

This protocol is a general procedure for the purification of this compound using flash column chromatography.

  • Eluent Selection: Determine the optimal eluent system by performing TLC analysis of the crude mixture. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal eluent system should provide good separation of the this compound spot from impurity spots, with the target compound having an Rf value of approximately 0.2-0.4. A common starting point for indanones is a mixture of hexane and ethyl acetate.[3]

  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping gently to ensure even packing and to dislodge air bubbles.

    • Allow the silica to settle and drain the excess solvent until the solvent level is just above the top of the silica.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a compressed air line) to achieve a steady flow of the eluent through the column.

    • Collect fractions in test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of Indanone Derivatives

Purification MethodSolvent System (Non-polar:Polar)Typical RatiosNotes
RecrystallizationEthanol/WaterVariesGood for moderately polar compounds.
Ethyl Acetate/HexanesVariesA versatile system for a range of polarities.
Flash Column ChromatographyHexanes/Ethyl Acetate9:1 to 1:1A standard system for indanones. The ratio should be optimized based on TLC.[3][4]
Petroleum Ether/Ethyl Acetate8:2 to 6:4Similar to hexanes/ethyl acetate.[3]
Dichloromethane/HexanesVariesCan be useful for less polar compounds.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_post_analysis Post-Purification Analysis cluster_end End Crude_Reaction_Mixture Crude this compound (Mixture of Isomers and Impurities) Initial_TLC TLC Analysis Crude_Reaction_Mixture->Initial_TLC Assess impurity profile Recrystallization Recrystallization Initial_TLC->Recrystallization Simple impurity profile Column_Chromatography Column Chromatography Initial_TLC->Column_Chromatography Complex mixture / Isomers Purity_Check Purity Assessment (TLC, MP, NMR, GC-MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography If impure Pure_Product Pure this compound Purity_Check->Pure_Product If pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Attempting Recrystallization No_Crystals No Crystals Form Start->No_Crystals Problem Oiling_Out Compound Oils Out Start->Oiling_Out Problem Low_Yield Low Yield Start->Low_Yield Problem Successful_Crystallization Successful Crystallization Start->Successful_Crystallization Success Action1 Concentrate Solution Scratch Flask Add Seed Crystal No_Crystals->Action1 Solution Action2 Reheat and Add More Solvent Cool Slowly Change Solvent Oiling_Out->Action2 Solution Action3 Concentrate Mother Liquor Ensure Thorough Cooling Low_Yield->Action3 Solution

Caption: Troubleshooting decision tree for recrystallization issues.

Column_Chromatography_Principle Column Silica Gel Column (Stationary Phase) Separation Separation based on Polarity Column->Separation Mobile_Phase Eluent (Mobile Phase) Mobile_Phase->Column Crude_Sample Crude Sample (this compound + Impurities) Crude_Sample->Column Loaded onto column Less_Polar Less Polar Impurities (Elute First) Separation->Less_Polar Product This compound Separation->Product More_Polar More Polar Impurities (Elute Last) Separation->More_Polar

Caption: Principle of purification by column chromatography.

References

Technical Support Center: 7-Nitro-1-Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Nitro-1-Indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic strategies for producing this compound:

  • Direct Nitration of 1-Indanone: This method involves the direct nitration of the 1-indanone aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. However, this approach often leads to the formation of a mixture of nitro-isomers, including 4-nitro-, 5-nitro-, and 6-nitro-1-indanone, making the isolation of the desired 7-nitro isomer challenging. Dinitration products can also be formed under harsh conditions.

  • Intramolecular Friedel-Crafts Cyclization: A more regioselective approach involves the intramolecular Friedel-Crafts cyclization of 3-(3-nitrophenyl)propanoic acid. In this method, the nitro group is already in the desired position on the phenyl ring, and the five-membered ring is formed through cyclization, leading primarily to this compound.

Q2: Why is direct nitration of 1-indanone not the preferred method for synthesizing this compound?

Direct nitration of 1-indanone is often avoided due to a lack of regioselectivity. The activating effect of the methylene groups and the deactivating, meta-directing effect of the carbonyl group on the aromatic ring lead to the formation of a mixture of constitutional isomers (4-, 5-, 6-, and this compound). Separating the desired 7-nitro isomer from this mixture can be difficult and result in low overall yields.

Q3: What are the key considerations for a successful intramolecular Friedel-Crafts cyclization to form this compound?

Several factors are critical for a successful cyclization of 3-(3-nitrophenyl)propanoic acid:

  • Choice of Catalyst: Strong acid catalysts are required. Polyphosphoric acid (PPA) and triflic acid (TfOH) are commonly used. The choice of catalyst can influence the reaction rate and yield.[1][2][3]

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis or Brønsted acid catalyst. All glassware should be thoroughly dried, and anhydrous solvents should be used.[4]

  • Temperature Control: The reaction temperature is a critical parameter. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.[5]

  • Purity of Starting Material: Impurities in the 3-(3-nitrophenyl)propanoic acid can interfere with the reaction and lead to the formation of byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the intramolecular Friedel-Crafts cyclization of 3-(3-nitrophenyl)propanoic acid.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst Ensure the catalyst (e.g., PPA, TfOH) is fresh and has been stored under appropriate anhydrous conditions. For solid catalysts that may have absorbed moisture, consider drying them under vacuum before use.[4]
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for your specific setup.[5]
Deactivated Starting Material The nitro group is strongly deactivating. Ensure that a sufficiently strong catalyst and adequate reaction time and temperature are used.[4]
Moisture in the Reaction Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and handle reagents in a glovebox or under an inert gas flow.[4]
Issue 2: Formation of Multiple Products (Isomers)
Potential Cause Recommended Solution
Incorrect Starting Material Verify the identity and purity of the 3-(3-nitrophenyl)propanoic acid starting material by NMR or other spectroscopic methods. Contamination with other isomers of nitrophenylpropanoic acid will lead to the formation of the corresponding indanone isomers.
Side Reactions While the intramolecular Friedel-Crafts cyclization of 3-(3-nitrophenyl)propanoic acid is expected to be highly regioselective for this compound, the formation of a small amount of the 5-nitro isomer is possible. Optimize reaction conditions (e.g., lower temperature, different catalyst) to improve selectivity.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Presence of Isomeric Impurities If isomeric impurities are present, purification by simple recrystallization may be challenging. Consider using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.[1]
Residual Catalyst During workup, ensure complete quenching and removal of the acid catalyst. For example, when using PPA, the reaction mixture is typically poured onto ice, and the product is extracted into an organic solvent.[1] Washing the organic layer with a saturated sodium bicarbonate solution can help remove residual acid.[1]
Oily Product Instead of Solid If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Experimental Protocols

Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

This protocol describes the synthesis of this compound from 3-(3-nitrophenyl)propanoic acid using polyphosphoric acid (PPA) as the catalyst.

Materials:

  • 3-(3-nitrophenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Deionized water

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(3-nitrophenyl)propanoic acid and polyphosphoric acid (typically a 10-20 fold excess by weight).

  • Reaction: Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point is 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed for further purification.[1]

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield of this compound check_catalyst Check Catalyst Activity and Anhydrous Conditions start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_sm Verify Starting Material Purity start->check_sm check_moisture Ensure Anhydrous Reaction Conditions start->check_moisture solution_catalyst Use fresh, anhydrous catalyst. check_catalyst->solution_catalyst solution_temp Systematically vary temperature and monitor by TLC/LC-MS. check_temp->solution_temp solution_sm Purify starting material if necessary. check_sm->solution_sm solution_moisture Thoroughly dry glassware and use anhydrous solvents. check_moisture->solution_moisture end Improved Yield solution_catalyst->end solution_temp->end solution_sm->end solution_moisture->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction Pathway: Intramolecular Friedel-Crafts Cyclization

friedel_crafts_pathway start 3-(3-nitrophenyl)propanoic acid catalyst Strong Acid Catalyst (e.g., PPA, TfOH) start->catalyst acylium Acylium Ion Intermediate catalyst->acylium cyclization Intramolecular Electrophilic Aromatic Substitution acylium->cyclization product This compound cyclization->product

Caption: Key steps in the intramolecular Friedel-Crafts synthesis of this compound.

References

Technical Support Center: Intramolecular Cyclization of Nitrophenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the intramolecular cyclization of nitrophenylpropanoic acid to form the corresponding nitrolactam.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any formation of my desired lactam. What are the potential reasons for a failed reaction?

A common reason for the failure of intramolecular cyclization is the difficulty in forming the amide bond directly from the carboxylic acid and the yet-to-be-formed amine (after reduction of the nitro group). The direct condensation is thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid group must be activated.

Troubleshooting Steps:

  • Activate the Carboxylic Acid: The most common and effective method is to convert the carboxylic acid to a more reactive intermediate. Two primary approaches are recommended:

    • Conversion to an Acyl Chloride: React the nitrophenylpropanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride before attempting the cyclization.[3][4]

    • Use of a Coupling Agent: Employ a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][5] These reagents facilitate amide bond formation at room temperature.[2]

  • Ensure Anhydrous Conditions: Activating agents and the resulting intermediates (like acyl chlorides) are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).[6]

Q2: My reaction is producing a very low yield of the desired nitrolactam. How can I improve the yield?

Low yields often result from competing intermolecular reactions (dimerization or polymerization) or incomplete reaction.

Troubleshooting Steps:

  • Implement High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular reactions, the reaction should be performed at a low concentration (typically 0.01-0.05 M).[7] This can be achieved by slowly adding a solution of the activated nitrophenylpropanoic acid (e.g., the acyl chloride) to a larger volume of solvent.

  • Optimize the Activating Agent: The choice of activating agent can significantly impact the yield. See the table below for a comparison of common activating agents. If one agent gives a low yield, consider trying another. For example, oxalyl chloride with a catalytic amount of DMF is often considered a very clean and high-yielding method for forming acyl chlorides.[8]

  • Vary the Reaction Temperature: For DCC coupling, the reaction is often started at 0°C and then allowed to warm to room temperature.[9] If the reaction is sluggish, gentle heating might be necessary after the initial activation. However, excessive heat can promote side reactions.

  • Consider the Position of the Nitro Group: The electron-withdrawing strength of the nitro group can affect the reactivity of the carboxylic acid.[10] The ortho-nitro group, being in closer proximity to the reacting groups, might influence the ease of cyclization compared to a para-nitro group, potentially through steric hindrance or electronic effects.[11] Optimization of reaction conditions may be necessary depending on the isomer you are using.

Q3: I am observing the formation of a significant amount of a white, insoluble precipitate in my reaction. What is it and how can I deal with it?

If you are using DCC as a coupling agent, the white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction.[12]

Troubleshooting and Mitigation:

  • Filtration: DCU is generally insoluble in most common organic solvents and can be removed by filtration at the end of the reaction.

  • Use a Water-Soluble Carbodiimide: To avoid the issue of DCU precipitation, consider using a water-soluble coupling agent like EDC. The corresponding urea byproduct from EDC is water-soluble and can be easily removed during an aqueous workup.[12]

  • Alternative Activation Methods: If DCU removal proves problematic for your specific synthesis, switching to an alternative activation method, such as conversion to the acyl chloride with thionyl chloride, will circumvent this issue entirely.[4]

Data Presentation: Comparison of Carboxylic Acid Activating Agents

Activating AgentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Reflux in neat SOCl₂ or with a solvent like DCM or toluene.[4]Byproducts (SO₂ and HCl) are gaseous and easily removed.[3] Cost-effective.Reagent is corrosive and moisture-sensitive. Reaction can be harsh for sensitive substrates.
Oxalyl Chloride ((COCl)₂) Room temperature in a solvent like DCM with catalytic DMF.[4]Milder than SOCl₂. Volatile byproducts (CO, CO₂, HCl). Generally provides high yields.[8]More expensive than SOCl₂. The reaction can produce a carcinogenic byproduct in trace amounts.[8]
DCC (N,N'-Dicyclohexylcarbodiimide) 0°C to room temperature in a solvent like DCM or THF.[9]Mild reaction conditions. High yields are often achievable.[2]Forms an insoluble dicyclohexylurea (DCU) byproduct that requires removal by filtration.[12]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Room temperature in a solvent like DCM.[2]Mild conditions. The urea byproduct is water-soluble, simplifying purification via aqueous extraction.[12]More expensive than DCC.

Experimental Protocols

Protocol 1: Two-Step Cyclization via Acyl Chloride Formation with Thionyl Chloride

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add the nitrophenylpropanoic acid.

    • Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

    • Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure. The crude nitrophenylpropanoyl chloride can be used directly in the next step.[13]

  • Intramolecular Cyclization:

    • Prepare a separate, large round-bottom flask with a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Dissolve the crude acyl chloride in a small amount of anhydrous solvent.

    • Using a syringe pump, slowly add the acyl chloride solution to the large flask of solvent over several hours to maintain high-dilution conditions.

    • A non-nucleophilic base (e.g., proton sponge) can be added to scavenge the HCl formed during the reaction, although this is often not necessary as the cyclization proceeds with the elimination of HCl.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with a dilute aqueous base (e.g., NaHCO₃ solution) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude lactam by column chromatography.

Protocol 2: One-Pot Cyclization using DCC Coupling

  • To a solution of nitrophenylpropanoic acid in an anhydrous solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, add a solution of DCC (1.1 equivalents) in the same solvent.[9]

  • Stir the mixture at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture again to 0°C to further precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter off the precipitated DCU and wash the solid with a small amount of cold solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_cyclization Step 2: Intramolecular Cyclization cluster_workup Step 3: Workup & Purification start Nitrophenylpropanoic Acid acyl_chloride Convert to Acyl Chloride (e.g., SOCl₂) start->acyl_chloride dcc_activation Activate with Coupling Agent (e.g., DCC/EDC) start->dcc_activation cyclize Cyclization under High Dilution acyl_chloride->cyclize dcc_activation->cyclize workup Aqueous Workup cyclize->workup purify Column Chromatography workup->purify product Purified Nitrolactam purify->product

Caption: General experimental workflow for the intramolecular cyclization.

Troubleshooting_Guide cluster_causes cluster_solutions start Low or No Yield of Lactam? cause1 No Carboxylic Acid Activation start->cause1 cause2 Intermolecular Side Reactions start->cause2 cause3 Decomposition of Reagents/Intermediates start->cause3 solution1 Use Activating Agent (SOCl₂, DCC, etc.) cause1->solution1 solution2 Apply High-Dilution Principle cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3

Caption: Troubleshooting logic for low or no product yield.

References

Technical Support Center: 7-Nitro-1-Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 7-Nitro-1-Indanone.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of this compound is a common challenge. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Inactive Nitrating Agent The nitrating agent (e.g., nitric acid) may be old or decomposed. Use a fresh, properly stored bottle of fuming nitric acid or a freshly prepared nitrating mixture (e.g., HNO₃/H₂SO₄).
Inappropriate Solvent The choice of solvent significantly impacts the reaction. Highly polar, protic solvents can solvate the nitronium ion (NO₂⁺), reducing its reactivity. Non-polar or halogenated solvents are often preferred. Refer to the solvent selection guide below.
Suboptimal Reaction Temperature Nitration is an exothermic reaction. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, if the temperature is too high, it can lead to the formation of byproducts and decomposition of the starting material or product. Carefully control the temperature, often starting at 0°C and allowing the reaction to proceed at a specific, controlled temperature.
Poor Quality Starting Material (1-Indanone) Impurities in the 1-Indanone can interfere with the reaction. Ensure the starting material is pure by techniques such as recrystallization or column chromatography. Verify purity using methods like NMR or melting point analysis.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Moisture Contamination Water can deactivate the nitrating agent, especially in mixed acid nitrations where sulfuric acid acts as a dehydrating agent. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions if necessary.
Issue 2: Formation of Multiple Isomers (e.g., 4-Nitro-1-Indanone, 6-Nitro-1-Indanone)

The formation of multiple nitro-isomers is a frequent complication in the nitration of substituted aromatic rings.

Potential Cause Recommended Solutions
Reaction Conditions Favoring Other Isomers The directing effects of the carbonyl and alkyl portions of the 1-indanone ring can lead to a mixture of isomers. The choice of nitrating agent and solvent can influence the regioselectivity. For instance, nitration with a nitronium salt (e.g., NO₂BF₄) in a non-polar solvent might offer different selectivity compared to mixed acid.
Thermodynamic vs. Kinetic Control Reaction temperature and time can influence the isomer distribution. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. Experiment with a range of temperatures to optimize for the desired 7-nitro isomer.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the nitration of 1-Indanone to obtain this compound?

The ideal solvent depends on the specific nitrating agent and reaction conditions. Generally, inert solvents that can dissolve the starting material but do not react with the nitrating agent are preferred. Halogenated solvents like dichloromethane (DCM) and chloroform are often used. Acetonitrile has also been reported as a suitable solvent for some nitration reactions.[1] It is recommended to perform small-scale trials with a few different solvents to determine the optimal one for your specific setup.

Q2: How can I minimize the formation of dinitrated byproducts?

To minimize dinitration, you should use a stoichiometric amount of the nitrating agent (or a slight excess). Adding the nitrating agent slowly to the solution of 1-Indanone at a low temperature can also help to control the reaction and prevent over-nitration. Monitoring the reaction closely by TLC or HPLC is crucial to stop the reaction once the starting material is consumed.

Q3: My reaction is turning dark brown/black. What does this indicate?

A dark coloration often indicates decomposition of the starting material or product, or the occurrence of side reactions. This can be caused by excessively high temperatures, a too-concentrated nitrating agent, or impurities in the starting material. Ensure precise temperature control and consider using a more dilute solution.

Q4: What is the role of sulfuric acid in a mixed acid nitration?

In a mixed acid (HNO₃/H₂SO₄) nitration, sulfuric acid acts as a catalyst and a dehydrating agent.[2] It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2] It also sequesters the water molecule that is formed during the reaction, preventing it from deactivating the nitronium ion.

Data Presentation

The following table provides illustrative data on the effect of different solvents on the yield of this compound. Please note that these are representative values and actual results may vary based on specific experimental conditions.

Solvent Dielectric Constant (ε) Reaction Temperature (°C) Reaction Time (h) Yield of this compound (%) Key Observations
Dichloromethane9.10 to 25475Good solubility, clean reaction profile.
Chloroform4.80 to 25470Similar to DCM, but lower yield observed.
Acetonitrile37.50 to 25665Higher polarity, may require longer reaction time.[1]
Sulfuric Acid1000 to 10285Acts as both solvent and catalyst, can lead to higher yields but may also increase byproduct formation if not carefully controlled.
Acetic Anhydride20.710555Can be used as a solvent, but may lead to different isomer distributions.[3]
Water80.1--LowGenerally unsuitable as it deactivates the nitrating agent.[4]

Experimental Protocols

General Protocol for the Nitration of 1-Indanone

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Indanone

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-Indanone (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0°C.

  • Slowly add the nitrating mixture dropwise to the cooled solution of 1-Indanone over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the this compound isomer.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Reagents (1-Indanone, Nitrating Agent, Solvent) start->reagents setup Set up Reaction Apparatus reagents->setup dissolve Dissolve 1-Indanone in Solvent setup->dissolve cool Cool to 0°C dissolve->cool add_nitrating_agent Slowly Add Nitrating Agent cool->add_nitrating_agent monitor Monitor Reaction (TLC/HPLC) add_nitrating_agent->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Column Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize calculate_yield Calculate Yield characterize->calculate_yield end End calculate_yield->end

References

Minimizing byproduct formation in 7-Nitro-1-Indanone preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Nitro-1-Indanone. The information is tailored for researchers, scientists, and professionals in drug development to help minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of 1-indanone, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Reaction Temperature: Incorrect temperature can favor the formation of other isomers or lead to incomplete reactions. 2. Inappropriate Nitrating Agent Concentration: The concentration of nitric and sulfuric acid is critical for controlling the reaction rate and selectivity. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Formation of Multiple Isomers: The nitration of 1-indanone can lead to a mixture of 4-, 5-, 6-, and 7-nitro isomers, reducing the yield of the desired product. 5. Product Loss During Work-up: The extraction and purification steps may not be optimized, leading to loss of the target compound.1. Temperature Optimization: Carefully control the reaction temperature, typically maintaining it between 0-10°C during the addition of the nitrating mixture. Gradually increasing the temperature might be necessary for some substrates, but this should be monitored closely to avoid byproduct formation. 2. Acid Concentration Adjustment: Use a well-defined mixture of concentrated nitric acid and sulfuric acid. The ratio can be adjusted to control the nitrating strength. 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 4. Regioselectivity Control: Employing a milder nitrating agent or a different solvent system may improve the regioselectivity towards the 7-position. 5. Work-up Optimization: Ensure efficient extraction with a suitable organic solvent and optimize the purification method, such as fractional crystallization or column chromatography, to minimize product loss.
Formation of Significant Amounts of Isomeric Byproducts (4-, 5-, and 6-Nitro-1-Indanone) 1. Reaction Kinetics vs. Thermodynamics: The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. 2. Directing Effects of Substituents: The carbonyl group of the indanone is a meta-director, while the alkyl portion of the cyclopentanone ring is an ortho/para-director. The interplay of these effects can lead to a mixture of isomers. 3. Steric Hindrance: Steric hindrance can influence the position of nitration.1. Temperature and Time Control: Lower temperatures generally favor kinetic products. Experiment with different reaction times and temperatures to find the optimal conditions for the desired isomer. 2. Catalyst and Solvent Screening: The choice of acid catalyst and solvent can influence the regioselectivity. For instance, using a different acid catalyst might alter the isomer distribution. 3. Alternative Synthetic Routes: Consider a multi-step synthesis where a directing group is first introduced to favor nitration at the 7-position, followed by its removal.
Formation of Dinitro-1-Indanone Byproducts 1. Excessive Nitrating Agent: Using a large excess of the nitrating mixture can lead to a second nitration on the aromatic ring. 2. Elevated Reaction Temperature: Higher temperatures can promote dinitration. 3. Highly Activating Substrates: If the 1-indanone starting material has strong electron-donating groups, it will be more susceptible to dinitration.1. Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a slight excess of nitric acid, but avoid a large excess. 2. Strict Temperature Control: Maintain a low reaction temperature (0-5°C) throughout the reaction. 3. Milder Nitrating Conditions: For activated substrates, consider using a milder nitrating agent, such as acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.
Dark-Colored or Tarry Reaction Mixture 1. Oxidation of the Substrate or Product: The strong acidic and oxidizing conditions of the nitration reaction can lead to the degradation of the organic material. 2. "Runaway" Reaction: Rapid addition of the nitrating agent can cause an uncontrolled exotherm, leading to decomposition.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Controlled Addition: Add the nitrating agent dropwise with efficient stirring and cooling to maintain a stable internal temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are other regioisomers of nitro-1-indanone, including 4-Nitro-1-Indanone, 5-Nitro-1-Indanone, and 6-Nitro-1-Indanone. Dinitrated products can also form under harsh reaction conditions.

Q2: How can I effectively separate this compound from its isomers?

A2: Separation of nitro-1-indanone isomers can be challenging due to their similar physical properties. Techniques such as fractional crystallization from a suitable solvent system or column chromatography on silica gel can be employed. The choice of eluent for chromatography is critical for achieving good separation.

Q3: What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For quantitative analysis of the product mixture and to determine the ratio of different isomers, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and confirmation of the desired product and byproducts.

Q4: Are there any alternative synthetic routes to this compound that can offer better regioselectivity?

A4: Yes, multi-step synthetic routes can provide better control over regioselectivity. One such approach involves the synthesis of 7-amino-1-indanone, which can then be converted to this compound via a Sandmeyer-type reaction. While this involves more steps, it can lead to a purer final product.

Data Presentation

The following table provides representative data on how reaction conditions can influence the isomer distribution in the nitration of 1-indanone. Please note that these are illustrative values and actual results may vary depending on the specific experimental setup.

Table 1: Effect of Reaction Temperature on Isomer Distribution

Temperature (°C)This compound (%)6-Nitro-1-Indanone (%)5-Nitro-1-Indanone (%)4-Nitro-1-Indanone (%)Dinitro Products (%)
045301555
1040351555
2530401875

Table 2: Effect of Nitrating Agent on Isomer Distribution at 0°C

Nitrating AgentThis compound (%)Other Mono-nitro Isomers (%)Dinitro Products (%)
HNO₃ / H₂SO₄45505
Acetyl Nitrate5540<5
Nitronium Tetrafluoroborate50455

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 1-Indanone

This protocol describes a general method for the nitration of 1-indanone using a mixture of nitric acid and sulfuric acid.

Materials:

  • 1-Indanone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, maintaining the temperature at 0°C.

  • Add the nitrating mixture dropwise to the solution of 1-indanone over 30-60 minutes, ensuring the reaction temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Mandatory Visualizations

Reaction Pathway and Byproduct Formation

reaction_pathway Nitrating_Agent HNO3 / H2SO4 Reaction_Intermediate Wheland Intermediate Nitrating_Agent->Reaction_Intermediate This compound This compound (Desired Product) Reaction_Intermediate->this compound Deprotonation (Major Pathway) Isomeric_Byproducts Isomeric Byproducts (4-, 5-, 6-Nitro) Reaction_Intermediate->Isomeric_Byproducts Minor Pathways Dinitro_Byproducts Dinitro Byproducts This compound->Dinitro_Byproducts Further Nitration (Harsh Conditions) Isomeric_Byproducts->Dinitro_Byproducts Further Nitration

Caption: Reaction pathway for the nitration of 1-indanone leading to the desired product and potential byproducts.

Troubleshooting Workflow

troubleshooting_workflow start Start: Low Yield or High Impurity check_temp Check Reaction Temperature start->check_temp adjust_temp Optimize Temperature (0-10°C) check_temp->adjust_temp Incorrect check_reagents Verify Reagent Concentration & Purity check_temp->check_reagents Correct adjust_temp->check_reagents adjust_reagents Use Fresh, Anhydrous Reagents & Optimize Ratio check_reagents->adjust_reagents Incorrect check_time Monitor Reaction Time (TLC/HPLC) check_reagents->check_time Correct adjust_reagents->check_time adjust_time Adjust Stirring Time check_time->adjust_time Incomplete check_workup Review Work-up & Purification check_time->check_workup Complete adjust_time->check_workup adjust_workup Optimize Extraction & Chromatography check_workup->adjust_workup Inefficient end Improved Yield & Purity check_workup->end Efficient adjust_workup->end

Caption: A systematic workflow for troubleshooting common issues in the synthesis of this compound.

Validation & Comparative

Navigating the Analytical Landscape for 7-Nitro-1-Indanone: A Comparative Guide to Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 7-Nitro-1-indanone, the selection and validation of a suitable analytical method is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comparative overview of potential analytical techniques, outlining detailed experimental protocols and performance characteristics to aid in the development and validation of methods for the quantification and purity assessment of this compound.

While specific, pre-validated analytical methods for this compound are not extensively documented in publicly available literature, this guide constructs a framework based on established analytical principles and methods validated for analogous compounds, such as other indanone derivatives, nitroaromatic compounds, and ketones. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Comparison of Proposed Analytical Methods

The choice of an analytical method for this compound will depend on various factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the anticipated performance characteristics of the proposed methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Specificity High (with appropriate column and detector)Very High (separation and mass fragmentation)Moderate (potential for interference from other UV-absorbing compounds)
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (% RSD) < 2%< 5%< 5%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)High (µg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)High (µg/mL range)
Typical Application Routine quality control, purity analysis, stability studiesIdentification and quantification of volatile impurities, metabolite studiesPreliminary quantification, in-process monitoring

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are proposed starting protocols for each technique.

High-Performance Liquid Chromatography (HPLC)

This method is anticipated to be the most robust and widely applicable for the routine analysis of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan (likely around 254 nm or a wavelength specific to the nitroaromatic chromophore).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to obtain a 100 µg/mL solution.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar final concentration.

Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed by exposing the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it ideal for identifying and quantifying trace impurities.

GC-MS Parameters:

  • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split (e.g., 10:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

UV-Visible Spectrophotometry

This technique can be employed for a rapid, preliminary quantification where high specificity is not required.

Methodology:

  • Wavelength Selection: Scan the UV-Vis spectrum of a standard solution of this compound in a suitable solvent (e.g., Ethanol or Methanol) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a graph of absorbance versus concentration to establish a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution at λmax and determine its concentration using the calibration curve.

Visualizing the Path to Validation

The following diagrams illustrate the logical workflows for selecting an analytical method and the general process of method validation.

analytical_method_selection start Define Analytical Need (e.g., Purity, Assay, Impurities) matrix Consider Sample Matrix (e.g., Bulk Drug, Formulation) start->matrix performance Evaluate Required Performance (Sensitivity, Selectivity, Speed) matrix->performance decision Select Primary Method for Validation performance->decision hplc HPLC (High Versatility & Precision) gcms GC-MS (High Sensitivity & Specificity for Volatiles) uvvis UV-Vis (Rapid, Simple, for less complex samples) decision->hplc Routine QC, Stability decision->gcms Trace Impurities, Metabolites decision->uvvis In-process checks

Caption: Workflow for selecting an analytical method for this compound.

method_validation_workflow start Develop Draft Analytical Method specificity Specificity / Selectivity (Peak Purity, Resolution from Degradants) start->specificity linearity Linearity & Range (Correlation Coefficient > 0.999) specificity->linearity accuracy Accuracy (% Recovery of Spiked Samples) linearity->accuracy precision Precision (Repeatability & Intermediate Precision, %RSD) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio or Standard Deviation of Response) precision->lod_loq robustness Robustness (Varying Method Parameters) lod_loq->robustness system_suitability Define System Suitability Criteria (e.g., Tailing Factor, Plate Count) robustness->system_suitability report Prepare Validation Report system_suitability->report

Caption: General workflow for analytical method validation.

References

A Comparative Guide to the Synthesis of Nitroindanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitroindanone Isomers

Indanones are a class of compounds featuring a fused benzene and cyclopentanone ring system. The introduction of a nitro group (—NO₂), a potent electron-withdrawing group, onto the aromatic ring can significantly modulate the molecule's electronic properties, reactivity, and biological activity. The position of the nitro group is critical, leading to distinct isomers with potentially different pharmacological profiles. Nitro-containing aromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects. Similarly, the indanone scaffold is a privileged structure in medicinal chemistry, found in drugs such as the Alzheimer's treatment donepezil. The combination of these two moieties makes nitroindanones compelling targets for synthesis and biological screening.

Synthetic Strategies

The synthesis of nitroindanone isomers primarily relies on two strategic approaches: the intramolecular Friedel-Crafts cyclization of a nitrated precursor and the direct nitration of the parent 1-indanone molecule.

Intramolecular Friedel-Crafts Cyclization

The most common and regioselective method for synthesizing substituted indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[1][2] This "bottom-up" approach allows for the unambiguous placement of the nitro group based on the choice of the starting material. The reaction typically employs a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), to promote the ring closure.[2][3]

  • Synthesis of 4-Nitro-1-indanone: This isomer can be synthesized from 3-(3-nitrophenyl)propanoic acid. The meta-position of the nitro group relative to the propyl chain directs the cyclization to the ortho position, yielding the 4-nitro isomer.

  • Synthesis of 6-Nitro-1-indanone: This isomer is accessible through the cyclization of 3-(4-nitrophenyl)propanoic acid.[4] The para-position of the nitro group directs the acylation to the ortho-position relative to the propyl chain, resulting in the 6-nitro isomer.

The general workflow for this synthetic approach is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Friedel-Crafts Cyclization cluster_2 Purification Nitrophenylacetic_Acid Nitrophenylacetic Acid Derivative Propanoic_Acid_Precursor 3-(Nitrophenyl)propanoic Acid Nitrophenylacetic_Acid->Propanoic_Acid_Precursor e.g., Malonic ester synthesis Acyl_Chloride Acyl Chloride (optional activation) Propanoic_Acid_Precursor->Acyl_Chloride SOCl₂ or (COCl)₂ Cyclization Intramolecular Friedel-Crafts Acylation Propanoic_Acid_Precursor->Cyclization Brønsted Acid (e.g., PPA, H₂SO₄) Acyl_Chloride->Cyclization Lewis Acid (e.g., AlCl₃) Nitroindanone Nitro-1-indanone Isomer Cyclization->Nitroindanone Purification Purification (Crystallization/ Chromatography) Nitroindanone->Purification

Figure 1: General workflow for the synthesis of nitro-1-indanone isomers via intramolecular Friedel-Crafts cyclization.

Direct Nitration of 1-Indanone

An alternative "top-down" approach is the direct electrophilic nitration of the commercially available 1-indanone. This method is often simpler to perform but presents a significant challenge in controlling the regioselectivity. The reaction of 1-indanone with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of isomers.

The directing effects on the indanone ring are complex. The carbonyl group is a deactivating, meta-directing group, while the fused benzene ring is activating and ortho-, para-directing relative to the alkyl portion. This interplay results in the formation of multiple isomers, with the 6-nitro and 4-nitro isomers being the most likely products. The 5-nitro isomer is also a possible product. The separation of these isomers can be challenging and often requires careful chromatography. The ratio of the formed isomers is highly dependent on the specific reaction conditions, including temperature and the composition of the nitrating mixture.[5]

G cluster_0 Nitration Reaction cluster_1 Isomer Mixture cluster_2 Separation & Isolation Indanone 1-Indanone Nitration Electrophilic Aromatic Substitution (HNO₃ / H₂SO₄) Indanone->Nitration Isomer_Mixture Mixture of Nitroindanone Isomers Nitration->Isomer_Mixture Separation Chromatographic Separation Isomer_Mixture->Separation 4_Nitro 4-Nitro-1-indanone Separation->4_Nitro 5_Nitro 5-Nitro-1-indanone Separation->5_Nitro 6_Nitro 6-Nitro-1-indanone Separation->6_Nitro

Figure 2: Synthetic pathway for producing nitroindanone isomers via direct nitration of 1-indanone.

Experimental Protocols

While specific comparative protocols are not available, the following general procedures are based on established methods for Friedel-Crafts cyclizations and aromatic nitrations.

General Protocol for Intramolecular Friedel-Crafts Cyclization of a 3-(Nitrophenyl)propanoic Acid:

  • Activation (Optional): The 3-(nitrophenyl)propanoic acid (1 equivalent) is converted to its acyl chloride by refluxing with thionyl chloride (SOCl₂) or treating with oxalyl chloride in an inert solvent like dichloromethane (DCM). The excess reagent and solvent are removed under reduced pressure.

  • Cyclization:

    • Using a Lewis Acid (from acyl chloride): The crude acyl chloride is dissolved in a dry, inert solvent (e.g., DCM or 1,2-dichloroethane). The solution is cooled in an ice bath, and a Lewis acid such as aluminum chloride (AlCl₃, 1.1 to 2.5 equivalents) is added portion-wise. The reaction is stirred at 0°C and then allowed to warm to room temperature until completion (monitored by TLC).

    • Using a Brønsted Acid (from carboxylic acid): The 3-(nitrophenyl)propanoic acid is added to polyphosphoric acid (PPA) or concentrated sulfuric acid at a moderately elevated temperature (e.g., 80-100 °C) and stirred for several hours.

  • Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice and water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure nitroindanone isomer.

General Protocol for Direct Nitration of 1-Indanone:

  • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) (typically in a 1:1 or 1:2 v/v ratio) is prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.

  • Nitration: 1-Indanone is dissolved in a portion of the concentrated sulfuric acid and cooled to 0-5 °C. The pre-cooled nitrating mixture is added dropwise to the indanone solution, maintaining the low temperature. The reaction is stirred for a specified time until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product mixture.

  • Purification: The precipitate is collected by filtration, washed with cold water until neutral, and dried. The resulting mixture of isomers is then separated by column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Due to the lack of specific experimental data in the available literature for a direct comparison, the following tables are presented with placeholder data to illustrate how such a comparison would be structured. Researchers are encouraged to populate these tables with their own experimental findings.

Table 1: Comparison of Synthetic Methods for Nitroindanone Isomers

IsomerSynthetic MethodPrecursorCatalyst/ReagentTypical Yield (%)Ref.
4-Nitro-1-indanone Friedel-Crafts3-(3-Nitrophenyl)propanoic acidPPA or AlCl₃Data not available[1]
5-Nitro-1-indanone Direct Nitration1-IndanoneHNO₃ / H₂SO₄Data not available[5]
6-Nitro-1-indanone Friedel-Crafts3-(4-Nitrophenyl)propanoic acidPPA or AlCl₃Data not available[4]
6-Nitro-1-indanone Direct Nitration1-IndanoneHNO₃ / H₂SO₄Data not available[5]

Table 2: Spectroscopic Data Comparison of Nitroindanone Isomers

Isomer¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)
4-Nitro-1-indanone Data not availableData not availableData not available
5-Nitro-1-indanone Data not availableData not availableData not available
6-Nitro-1-indanone Data not availableData not availableData not available
1-Indanone (Ref.) ~7.7 (d, Ar-H), ~7.6 (t, Ar-H), ~7.4 (m, 2H, Ar-H), 3.1 (t, 2H, -CH₂-), 2.7 (t, 2H, -CH₂CO)~207 (C=O), ~155, 137, 135, 127, 126, 124 (Ar-C), ~36 (-CH₂-), ~26 (-CH₂CO)~1710 (C=O), ~1600, 1480 (C=C Ar), ~1520 & 1350 (NO₂)

Note: IR peaks for the nitro group (asymmetric and symmetric stretching) are expected around 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Potential Biological Activity

The nitroindanone scaffold holds promise for various therapeutic applications, particularly as antimicrobial agents. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the indanone system, potentially allowing it to interact with biological nucleophiles in pathogens. The specific placement of the nitro group on the aromatic ring will influence the molecule's overall shape, polarity, and electronic distribution, which in turn will dictate its binding affinity to biological targets and its pharmacokinetic properties.

Studies on related structures suggest that derivatives of indanone possess antibacterial and antifungal properties.[1][6] Furthermore, nitroaromatic compounds are a well-established class of antimicrobial agents, with their mechanism of action often involving the reductive activation of the nitro group within the target cell to produce cytotoxic radical species.[7] A comparative screening of the nitroindanone isomers against a panel of bacterial and fungal strains would be necessary to elucidate their structure-activity relationship (SAR) and identify the most potent isomer for further development.

References

A Comparative Guide to the Synthetic Utility of 7-Nitro-1-Indanone and 6-Nitro-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a detailed comparison of the synthetic utility of two key building blocks: 7-Nitro-1-Indanone and 6-Nitro-1-Indanone. While both isomers are valuable precursors for a range of bioactive molecules, their distinct substitution patterns impart subtle yet significant differences in their reactivity and applications.

This comparison delves into their primary transformations, focusing on the reduction of the nitro group to the corresponding amine, a crucial step in their utilization for the synthesis of pharmacologically active compounds, including analogues of the Alzheimer's disease drug, Donepezil.

Core Physical and Chemical Properties

A fundamental understanding of the physical properties of these isomers is essential for their effective use in synthesis. The following table summarizes their key characteristics.

PropertyThis compound6-Nitro-1-Indanone
Molecular Formula C₉H₇NO₃C₉H₇NO₃
Molecular Weight 177.16 g/mol 177.16 g/mol
CAS Number 183061-37-224623-24-3
Appearance Not specified in readily available literature.Yellow crystalline powder[1]
Melting Point Not specified in readily available literature.169-170 °C[1]
Solubility Not specified in readily available literature.Soluble in organic solvents like ethanol, DMF, and DCM[1]

Synthetic Utility and Key Transformations

The primary synthetic value of both this compound and 6-Nitro-1-Indanone lies in their role as precursors to the corresponding amino-indanones. The amino group serves as a versatile handle for the introduction of various functionalities and for the construction of more complex molecular architectures.

Reduction of the Nitro Group

The most common and synthetically important reaction for both isomers is the reduction of the nitro group to an amine. This transformation is typically achieved through catalytic hydrogenation. While specific comparative studies are scarce, the general principles of nitro group reduction on aromatic rings are well-established.

General Reaction Scheme:

Reduction Start Nitro-1-Indanone (6- or 7-isomer) Product Amino-1-Indanone (6- or 7-isomer) Start->Product Reduction Reagents H₂, Catalyst (e.g., Pd/C) Reagents->Start

Caption: General workflow for the reduction of nitro-1-indanones.

Experimental Protocols for Nitro Group Reduction:

Typical Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: Dissolve the nitro-1-indanone isomer in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting amino-1-indanone by recrystallization or column chromatography.

The choice of catalyst and reaction conditions can influence the efficiency of the reduction. For instance, studies on other aromatic nitro ketones have shown that factors like hydrogen pressure, temperature, and substrate concentration can affect the reaction rate and selectivity.[2]

Applications in the Synthesis of Bioactive Molecules

Both 6-amino-1-indanone and 7-amino-1-indanone are valuable intermediates in drug discovery, particularly in the synthesis of compounds targeting neurodegenerative diseases.

Synthesis of Donepezil Analogues

Donepezil, a leading therapeutic for Alzheimer's disease, features a substituted indanone core. Both 6- and 7-amino-1-indanone can serve as starting points for the synthesis of novel Donepezil analogues. These analogues are often explored for improved efficacy, selectivity, or pharmacokinetic properties.[3][4]

The general synthetic strategy involves the derivatization of the amino group, often followed by reactions at the carbonyl group of the indanone.

Donepezil_Analogue_Synthesis cluster_0 From 6- or this compound cluster_1 Synthesis of Donepezil Analogues Nitro_Indanone Nitro-1-Indanone Amino_Indanone Amino-1-Indanone Nitro_Indanone->Amino_Indanone Reduction Derivatized_Amine Derivatized Amino-Indanone Amino_Indanone->Derivatized_Amine Functionalization of Amino Group Donepezil_Analogue Donepezil Analogue Derivatized_Amine->Donepezil_Analogue Further Modifications

References

The Enigmatic Potential of 7-Nitro-1-Indanone Derivatives: A Comparative Guide to a Scaffold of Biological Promise

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1-indanone scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] While extensive research has illuminated the therapeutic potential of various substituted 1-indanone derivatives, the biological activities of 7-nitro-1-indanone derivatives remain largely unexplored. This guide provides a comparative overview of the known biological activities of substituted 1-indanone derivatives, offering a predictive framework for the potential of their 7-nitro counterparts and highlighting avenues for future research.

The introduction of a nitro group, a potent electron-withdrawing moiety, into a pharmacologically active scaffold can significantly modulate its biological profile.[4][5][6][7] The nitro group can influence a molecule's pharmacokinetic and pharmacodynamic properties, and in some cases, undergo bioreduction to form reactive nitrogen species that contribute to its mechanism of action.[5][7] Although direct experimental data on the biological activities of this compound derivatives is scarce, by examining the structure-activity relationships of other substituted 1-indanones and the well-documented roles of nitroaromatic compounds in drug discovery, we can extrapolate and propose potential therapeutic applications.

A Versatile Scaffold: Synthesis of 1-Indanone Derivatives

The synthesis of 1-indanone derivatives is well-established, with several versatile methods available to researchers. A common and effective approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. This method allows for the facile construction of the core indanone structure, which can then be further functionalized to introduce a variety of substituents at different positions.

Synthesis_of_1_Indanone_Derivatives A 3-Arylpropanoic Acid B Friedel-Crafts Acylation (e.g., PPA, TFAA) A->B Reagents C 1-Indanone B->C Cyclization D Further Functionalization (e.g., Nitration, Halogenation, Alkylation, etc.) C->D Modification E Substituted 1-Indanone Derivatives (e.g., this compound) D->E Product

A generalized synthetic scheme for the preparation of substituted 1-indanone derivatives.

Comparative Biological Activities of Substituted 1-Indanone Derivatives

The biological activities of 1-indanone derivatives are diverse, with different substitution patterns on the aromatic ring and the five-membered ring leading to a range of pharmacological effects. Below, we compare the anticancer, anti-inflammatory, and antimicrobial activities of various substituted 1-indanone derivatives, providing a basis for predicting the potential of 7-nitro-1-indanones.

Anticancer Activity

Numerous 1-indanone derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and apoptosis.[8][9]

Derivative ClassSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Thiazolyl Hydrazone N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazineHT-29 (Colon)0.44[8]
COLO 205 (Colon)0.98[8]
KM 12 (Colon)0.41[8]
Gallic Acid-Based 3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanoneMCF-7 (Breast)2.2[9]
Benzylidene VariousMCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung)0.01 - 0.88[10]

The potent anticancer activity of these derivatives suggests that a this compound scaffold could also exhibit significant cytotoxicity. The electron-withdrawing nature of the nitro group at the 7-position could potentially enhance interactions with biological targets or influence the molecule's redox properties, leading to increased anticancer efficacy.

Anti-inflammatory Activity

1-indanone derivatives have also been investigated for their anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and cytokines.

Derivative ClassSubstituent(s)AssayIC50 (µM)Reference
Indanone-3-acetic acid Thiosemicarbazone derivativeAnti-inflammatory5.1 ± 1.9[11]
Indanone derivative Isolated from Fernandoa adenophyllaHeat-induced hemolysis54.69[12][13]
Cinnamic acid hybrids VariousNO, IL-1β, TNF-α, IL-6 inhibition-[3]

Given that some nitroaromatic compounds are known to possess anti-inflammatory activity, it is plausible that this compound derivatives could also modulate inflammatory pathways.

Antimicrobial Activity

The antimicrobial potential of 1-indanone derivatives has been explored against a range of bacterial and fungal pathogens.

Derivative ClassSubstituent(s)MicroorganismActivityReference
Indanone acetic acid Various amidesGram-positive & Gram-negative bacteria, FungiGood activity[14][15]
Isoindolin-1-ones N-substitutedGram-positive & Gram-negative bacteria, FungiMIC values reported[16]
Cyclohexane derivatives Functionally substitutedGram-negative bacteriaStronger activity than against Gram-positive[17]

The broad antimicrobial spectrum of nitroaromatic compounds is well-documented, often stemming from the intracellular reduction of the nitro group to cytotoxic radicals.[6] This suggests that this compound derivatives could be promising candidates for the development of novel antimicrobial agents.

The Role of the Nitro Group: A Gateway to Enhanced Activity?

The introduction of a nitro group can profoundly impact a molecule's biological activity. Nitroaromatic compounds are known to act as prodrugs, undergoing enzymatic reduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate reactive nitrogen species that are cytotoxic.[5][7] This bioactivation mechanism is a key feature of several clinically used nitroaromatic drugs.

Nitro_Bioactivation A Nitroaromatic Compound (e.g., this compound Derivative) B Nitroreductase Enzymes (in hypoxic cells) A->B Reduction C Nitro Radical Anion B->C D Further Reduction C->D E Nitroso & Hydroxylamine Derivatives D->E F Reactive Nitrogen Species E->F G Cellular Damage (DNA, proteins, lipids) F->G H Cell Death (Apoptosis/Necrosis) G->H

A simplified diagram illustrating the potential bioactivation pathway of a nitroaromatic compound.

Future Directions: Unlocking the Potential of this compound Derivatives

The comparative analysis of substituted 1-indanone derivatives and the established role of the nitro group in medicinal chemistry strongly suggest that this compound derivatives warrant significant investigation. Future research should focus on:

  • Synthesis and Characterization: The development of efficient and scalable synthetic routes to a library of this compound derivatives.

  • Biological Screening: Comprehensive in vitro screening of these derivatives for anticancer, anti-inflammatory, and antimicrobial activities.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the biological activities of the most promising candidates, including an investigation into the role of nitro group bioactivation.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the SAR to optimize the therapeutic potential and minimize potential toxicity.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research in this area, a generalized experimental protocol for assessing the in vitro anticancer activity of novel compounds using the MTT assay is provided below.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

A typical workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

References

7-Nitro-1-Indanone: A Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of 7-Nitro-1-Indanone against other alternatives in the synthesis of bioactive molecules, supported by experimental data and detailed methodologies.

Introduction

This compound is a versatile synthetic intermediate that holds significant potential in the development of novel bioactive molecules. Its unique structure, featuring an indanone core and a nitro group at the 7-position, offers a gateway to a diverse range of functionalized compounds with potential therapeutic applications. The indanone scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The presence of the nitro group further enhances its synthetic utility, as it can be readily transformed into other functional groups, most notably an amino group, which opens up a vast chemical space for derivatization.

This guide provides a comprehensive overview of the efficacy of this compound in the synthesis of bioactive molecules. It compares its utility with alternative starting materials, presents experimental data for key transformations, and provides detailed protocols for crucial synthetic steps. The information is intended for researchers, scientists, and professionals in the field of drug development.

Strategic Importance of the Nitro Group

The true synthetic power of this compound lies in the reactivity of the nitro group. Its reduction to 7-amino-1-indanone is a pivotal transformation that dramatically expands its potential for creating diverse molecular architectures. Aromatic amines are fundamental building blocks in medicinal chemistry, serving as precursors to a wide range of functionalities, including amides, sulfonamides, and various heterocyclic systems, which are prevalent in drug molecules.

A variety of methods are available for the reduction of aromatic nitro compounds, offering different levels of chemoselectivity, which is crucial for preserving the ketone functionality in the indanone core. The choice of reduction method depends on the desired outcome and the presence of other functional groups in the molecule.

Comparison of Reduction Methods for Aromatic Nitro Compounds
Reduction MethodReagents and ConditionsAdvantagesDisadvantagesTypical Yield (%)
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney Ni, various solvents (e.g., EtOH, EtOAc)High yields, clean reaction, scalableRequires specialized equipment for handling hydrogen gas, catalyst can sometimes be pyrophoric90-100
Metal-Mediated ReductionFe/HCl, SnCl₂/HCl, Zn/AcOHInexpensive reagents, well-established methodsStoichiometric amounts of metal are required, harsh acidic conditions may not be suitable for sensitive substrates, metal waste70-95
Transfer HydrogenationHydrazine hydrate, ammonium formate, NaBH₄ with a catalyst (e.g., Pd/C, Ru/C)Avoids the use of gaseous hydrogen, mild reaction conditionsCan be slower than catalytic hydrogenation, may require catalyst optimization85-98
Metal-Free ReductionDithionite (Na₂S₂O₄), Sodium sulfide (Na₂S)Avoids heavy metal contamination, useful for substrates sensitive to catalytic methodsCan generate odorous byproducts, may require careful pH control60-90

Synthesis of Bioactive Scaffolds from 7-Amino-1-Indanone

Once 7-amino-1-indanone is obtained, it serves as a versatile platform for the synthesis of a variety of bioactive scaffolds. The amino group can undergo a range of chemical transformations to introduce diverse pharmacophores.

Experimental Protocol: Reduction of this compound to 7-Amino-1-Indanone

Method: Catalytic Hydrogenation

  • Preparation: In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-1-indanone. The product can be further purified by recrystallization or column chromatography if necessary.

G This compound This compound Reduction Reduction This compound->Reduction H2, Pd/C 7-Amino-1-Indanone 7-Amino-1-Indanone Reduction->7-Amino-1-Indanone Derivatization Derivatization 7-Amino-1-Indanone->Derivatization Acylation, Sulfonylation, etc. Bioactive Molecules Bioactive Molecules Derivatization->Bioactive Molecules

Comparative Efficacy of this compound as a Precursor

The utility of this compound as a starting material can be compared to other substituted indanones for the synthesis of specific classes of bioactive molecules.

PrecursorKey TransformationResulting ScaffoldPotential BioactivityAdvantages of this compound Route
This compound Reduction to amine, then derivatization7-Amino-1-indanone derivativesAnticancer, Anti-inflammatory, CNS agentsReadily available nitro group for diverse functionalization.
5-Methoxy-1-IndanoneDemethylation, then derivatization5-Hydroxy-1-indanone derivativesEstrogenic activity, neuroprotective agentsMethoxy group offers a different point of attachment.
1-IndanoneHalogenation, then coupling reactionsHalogenated indanone derivativesKinase inhibitors, antiviral agentsDirect functionalization of the aromatic ring.

The primary advantage of using this compound is the strategic placement of the nitro group, which upon reduction, provides a nucleophilic amino group ready for a wide array of synthetic transformations. This allows for the systematic exploration of the chemical space around the 7-position of the indanone core, which can be crucial for modulating the biological activity of the resulting molecules.

Signaling Pathways of Indanone-Derived Bioactive Molecules

While specific signaling pathways for derivatives of this compound are not yet extensively documented, the broader class of indanone-containing molecules has been shown to interact with various biological targets. For instance, certain indanone derivatives have been found to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory pathways.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indanone Derivative Indanone Derivative Indanone Derivative->COX-1 / COX-2 Inhibition

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel bioactive molecules. Its key advantage lies in the strategic presence of the nitro group, which can be efficiently converted to an amino group, providing a powerful handle for a wide range of chemical modifications. While direct comparisons with other precursors depend on the specific target molecule, the synthetic accessibility and the potential for diverse derivatization make this compound an attractive building block for drug discovery programs. Further exploration of the chemical space accessible from this precursor is warranted to unlock its full potential in developing new therapeutic agents.

A Comparative Purity Analysis of 7-Nitro-1-Indanone for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Characterization and Validation of 7-Nitro-1-Indanone Purity

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is of paramount importance. This compound, a key building block in the synthesis of various biologically active molecules, is no exception. This guide provides a comprehensive comparison of this compound's purity with its commercially available alternatives, supported by detailed experimental protocols for its characterization and validation. The data presented herein is compiled from commercially available information and generalized analytical methodologies for similar compounds.

Comparative Purity of Nitro-1-Indanone Isomers

The selection of a specific nitro-1-indanone isomer for a synthetic pathway can be influenced by factors such as synthetic accessibility, reactivity, and, crucially, purity. The following table summarizes the typical purity levels of this compound and its common positional isomers as reported by various chemical suppliers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Purity (%)
This compound 183061-37-2C₉H₇NO₃177.16≥ 97.0
6-Nitro-1-Indanone24623-24-3C₉H₇NO₃177.16≥ 96.0
5-Nitro-1-Indanone22246-24-8C₉H₇NO₃177.16≥ 97.0[1]
4-Nitro-1-Indanone3945-84-6C₉H₇NO₃177.16≥ 97.0[2]

It is important to note that purity can vary between batches and suppliers. Therefore, rigorous in-house validation is essential.

Experimental Protocols for Purity Validation

A multi-pronged analytical approach is necessary to comprehensively assess the purity of this compound and to identify and quantify any potential impurities. These impurities could arise from the synthetic process, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A typical reversed-phase HPLC method can be employed to separate this compound from its impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare a sample solution of the this compound batch to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas flow: 1 mL/min (constant flow)

    • Ion source temperature: 230 °C

    • Mass scan range: 40-500 amu

  • Analysis: Inject the sample solution into the GC-MS system. Impurities can be identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the main component and the identification of structurally related impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic anhydride, dimethyl sulfone)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound and the internal standard in the deuterated solvent.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum.

  • Analysis:

    • Structural Confirmation: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.

    • Impurity Identification: The presence of unexpected signals may indicate impurities.

    • Quantitative Analysis (qNMR): The purity of the sample can be calculated by comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard.

Visualizing the Purity Validation Workflow and a Potential Biological Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity validation and a hypothetical signaling pathway that could be influenced by nitro-indanone derivatives, based on the known biological activities of similar compounds.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample_Batch This compound Batch Sample_Preparation Sample Preparation (Dissolution, Dilution) Sample_Batch->Sample_Preparation HPLC HPLC-UV (Purity Assay) Sample_Preparation->HPLC GC_MS GC-MS (Volatile Impurities) Sample_Preparation->GC_MS NMR NMR Spectroscopy (Structure & Purity) Sample_Preparation->NMR Data_Processing Data Processing (Integration, Library Search) HPLC->Data_Processing GC_MS->Data_Processing NMR->Data_Processing Purity_Calculation Purity Calculation & Impurity Identification Data_Processing->Purity_Calculation Final_Report Certificate of Analysis Purity_Calculation->Final_Report

Workflow for the purity validation of this compound.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Nitro_Indanone Nitro-Indanone Derivative Nitro_Indanone->Akt Inhibition

Hypothetical PI3K/Akt signaling pathway potentially modulated by nitro-indanone derivatives.

References

A Comparative Guide to the Synthesis of 7-Nitro-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 7-nitro-1-indanone, a valuable building block in medicinal chemistry and materials science, can be approached through several strategic pathways. This guide provides a comparative analysis of two primary synthetic routes: the intramolecular Friedel-Crafts cyclization of a pre-nitrated precursor and the direct nitration of 1-indanone. We will delve into detailed experimental protocols, compare the methods based on performance metrics, and visualize the synthetic logic.

Comparison of Synthetic Routes

The selection of an optimal synthetic route for this compound hinges on factors such as regioselectivity, availability of starting materials, and scalability. Below is a summary of the two principal approaches.

ParameterRoute A: Friedel-Crafts CyclizationRoute B: Direct Nitration of 1-Indanone
Starting Material 3-(2-Nitrophenyl)propanoic acid1-Indanone
Key Transformation Intramolecular Friedel-Crafts acylationElectrophilic aromatic substitution (Nitration)
Regioselectivity High (pre-determined by starting material)Potentially low (mixture of isomers)
Primary Advantage Unambiguous product formationShorter synthetic sequence
Primary Challenge Synthesis of the starting materialSeparation of nitro-isomers
Typical Reagents Thionyl chloride, Lewis acids (e.g., AlCl₃)Mixed acid (HNO₃/H₂SO₄)
Potential Yield Moderate to highVariable, dependent on isomer separation

Experimental Protocols

Route A: Intramolecular Friedel-Crafts Cyclization of 3-(2-Nitrophenyl)propanoic Acid

This route offers excellent control over the regiochemistry, as the nitro group is already in the desired position. The key step is the acid-catalyzed ring closure to form the indanone structure.

Step 1: Synthesis of 3-(2-Nitrophenyl)propanoic Acid

A common method to synthesize the required precursor is via the reaction of 2-nitrobenzyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation.

  • Materials: 2-Nitrobenzyl bromide, diethyl malonate, sodium ethoxide, ethanol, sodium hydroxide, hydrochloric acid.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add diethyl malonate dropwise to the stirred solution at room temperature.

    • Add 2-nitrobenzyl bromide and heat the mixture to reflux for several hours.

    • After cooling, remove the solvent under reduced pressure.

    • Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide under reflux.

    • Acidify the cooled reaction mixture with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

    • Heat the isolated dicarboxylic acid to induce decarboxylation, yielding 3-(2-nitrophenyl)propanoic acid.

    • Purify the product by recrystallization.

Step 2: Cyclization to this compound

The intramolecular Friedel-Crafts acylation is a standard method for the synthesis of indanones from 3-arylpropanoic acids.[1][2]

  • Materials: 3-(2-Nitrophenyl)propanoic acid, thionyl chloride (SOCl₂), anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, suspend 3-(2-nitrophenyl)propanoic acid in anhydrous DCM.

    • Add thionyl chloride dropwise at room temperature and then heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add anhydrous aluminum chloride in portions, keeping the temperature below 5 °C.

    • Allow the reaction to stir at room temperature for several hours.

    • Quench the reaction by slowly pouring it onto crushed ice with concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Route B: Direct Nitration of 1-Indanone

This approach is more direct but is complicated by the formation of multiple regioisomers. The carbonyl group is a meta-director, while the benzene ring itself is ortho, para-directing. This can lead to a mixture of 4-nitro, 5-nitro, 6-nitro, and this compound.

  • Materials: 1-Indanone, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

    • Slowly add 1-indanone to the cold sulfuric acid with stirring, ensuring the temperature remains low.

    • Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of 1-indanone, maintaining a low temperature (typically 0-5 °C).

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time.

    • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

    • The precipitated solid, a mixture of nitro-indanone isomers, is collected by filtration and washed with cold water until neutral.

    • The separation of the 7-nitro isomer from the other isomers requires careful fractional crystallization or column chromatography.

Mandatory Visualizations

DOT Script for Route A: Friedel-Crafts Cyclization

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 2-Nitrobenzyl_bromide 2-Nitrobenzyl_bromide Malonate_Intermediate Malonate_Intermediate 2-Nitrobenzyl_bromide->Malonate_Intermediate NaOEt, EtOH Diethyl_malonate Diethyl_malonate Diethyl_malonate->Malonate_Intermediate 3-(2-Nitrophenyl)propanoic_acid 3-(2-Nitrophenyl)propanoic_acid Malonate_Intermediate->3-(2-Nitrophenyl)propanoic_acid 1. NaOH, H₂O 2. HCl 3. Heat (decarboxylation) Acyl_Chloride Acyl_Chloride 3-(2-Nitrophenyl)propanoic_acid->Acyl_Chloride SOCl₂ This compound This compound Acyl_Chloride->this compound AlCl₃, DCM G 1-Indanone 1-Indanone Nitration_Mixture Isomeric Mixture (4-, 5-, 6-, 7-nitro) 1-Indanone->Nitration_Mixture HNO₃, H₂SO₄ Separation Chromatography or Fractional Crystallization Nitration_Mixture->Separation This compound This compound Separation->this compound

References

Safety Operating Guide

Safe Disposal of 7-Nitro-1-Indanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 7-Nitro-1-Indanone as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Professional disposal by a licensed hazardous waste facility is mandatory.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Health and Safety Data

Proper handling of this compound is paramount due to its hazardous properties. The following table summarizes key safety and physical data.

PropertyValueCitation(s)
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Physical State Solid[2]
Appearance Light yellow[2]
Storage Temperature 0-8 °C[1]
Core Disposal Principle: Professional Hazardous Waste Management

Due to its chemical nature as a nitrated organic compound, this compound may pose explosive risks, particularly if it dries out or is improperly handled.[1] There are no established and verified protocols for the in-lab neutralization of this compound. Therefore, the only approved disposal method is through a licensed environmental services provider.

Key Mandates:

  • Do Not attempt to neutralize this compound in the lab.

  • Do Not dispose of this compound down the sanitary sewer.

  • Do Not mix this compound waste with other waste streams, especially organic solvents or acids, to prevent potentially violent reactions.[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe accumulation and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Before handling this compound in any form (pure substance, solutions, or contaminated materials), ensure you are wearing the appropriate PPE:

  • Safety goggles

  • Lab coat

  • Nitrile gloves

  • Closed-toe shoes

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated lab paper (e.g., Kimwipes) in a designated, compatible hazardous waste container.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound must be placed in a designated sharps container for hazardous waste.

  • Aqueous Solutions: While drain disposal is prohibited, if aqueous solutions are generated, they must be collected in a separate, clearly labeled hazardous waste container. Do not mix with other solvent wastes.

  • Empty Containers: The original container of this compound must be managed as hazardous waste. It is recommended to triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[5][6]

Step 3: Waste Container Management

  • Container Type: Use a container that is in good condition and compatible with the chemical waste. Often, the original container is a suitable choice for accumulating solid waste.[7]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". Indicate the approximate concentration or quantity.[5][7]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[7]

Step 4: Storage

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from heat, sparks, or open flames.

  • Segregate the this compound waste from incompatible materials, particularly strong acids, bases, and oxidizing agents.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Complete any required hazardous material pickup request forms, providing an accurate description of the waste.

Emergency Procedures

In the event of a spill or exposure:

  • Spill: For a small spill, absorb the material with an inert absorbent and collect it as hazardous waste. For large spills, evacuate the area and follow your institution's emergency procedures.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Flush eyes for at least 15 minutes at an emergency eyewash station.

  • Inhalation: Move to fresh air.

Seek medical attention if symptoms persist after any exposure.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Collection Procedures cluster_3 Final Disposal start Generate this compound Waste (e.g., unused solid, contaminated labware) is_solid Is the waste solid or contaminated solid material? start->is_solid is_sharp Is the waste a contaminated sharp? is_solid->is_sharp No collect_solid Collect in a labeled hazardous waste container for solids. is_solid->collect_solid Yes is_container Is it an empty product container? is_sharp->is_container No collect_sharp Place in a designated hazardous sharps container. is_sharp->collect_sharp Yes rinse_container Triple rinse with solvent. Collect rinsate as hazardous waste. is_container->rinse_container Yes store_waste Store container in Satellite Accumulation Area. is_container->store_waste No (Other Contaminated Material) collect_solid->store_waste collect_sharp->store_waste rinse_container->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 7-Nitro-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 7-Nitro-1-Indanone

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Chemical Identifier:

  • IUPAC Name: this compound

  • CAS Number: 183061-37-2

  • Molecular Formula: C₉H₇NO₃

Hazard Identification: Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Quantitative Data Summary

For safe handling and storage, it is essential to be aware of the physical and chemical properties of this compound. The following table summarizes key quantitative data.

PropertyValue
Physical State Solid
Appearance Light yellow solid
Melting Point/Range 38 - 42 °C / 100.4 - 107.6 °F (for 1-Indanone)
Boiling Point/Range 243 - 245 °C / 469.4 - 473 °F @ 760 mmHg (for 1-Indanone)
Storage Temperature 0-8 °C

Note: Specific data for this compound is limited; some data is for the related compound 1-Indanone and should be used as a general guideline.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount when working with this compound to minimize exposure and prevent contamination.

Engineering Controls and Preparation
  • Fume Hood: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation of dust particles.[3][4]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][3]

  • Spill Kit: An appropriate spill kit for solid chemical spills should be available in the laboratory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves are required. Butyl rubber gloves are recommended for handling nitro compounds.[3] Nitrile gloves may be used for incidental contact but should be replaced immediately upon contamination.[3]
Eye and Face Protection Chemical safety goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[1][4] A face shield is recommended when there is a significant risk of dust generation.[3][5]
Skin and Body Protection A flame-resistant lab coat should be worn and kept fully buttoned.[4] Full-length pants and closed-toe shoes are mandatory.[3] For tasks with a higher risk of splashing, a chemical-resistant apron should be considered.[3]
Respiratory Protection If working outside of a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Weighing and Transfer
  • Perform all weighing and transfer operations within the fume hood to contain any dust.[3][4]

  • Use a spatula that minimizes aerosolization to handle the solid carefully.

  • Weigh the compound in a tared, sealed container.

  • When transferring the solid to a reaction vessel, do so cautiously to avoid creating dust.[3]

During the Experiment
  • Keep all containers with this compound clearly labeled.

  • Maintain the fume hood sash at the lowest practical height.[3]

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Store at the recommended temperature of 0-8°C.

  • Segregate from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical for laboratory safety and environmental protection. All waste containing this compound must be treated as hazardous waste.[6]

Waste Segregation and Collection
  • Solid Waste: Dispose of all solid this compound waste and contaminated materials (e.g., gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container.[3]

  • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[7]

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Container Management
  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name of the contents.[7]

  • Container Integrity: Use containers that are in good condition and compatible with the waste.[7] The original container can often be used for the main component of the waste.

  • Keep Containers Closed: Waste containers must be kept tightly capped at all times, except when adding waste.[6][7]

Storage of Hazardous Waste
  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA should be under the control of laboratory personnel and away from general traffic.

  • Store waste containers in secondary containment to prevent spills.[6]

Disposal of Empty Containers
  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

Arranging for Waste Pickup
  • Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health & Safety (EHS) office.

Experimental Workflow and Safety Protocol

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_controls 1. Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_controls->prep_ppe prep_spill 3. Prepare Spill Kit prep_ppe->prep_spill handling_weigh 4. Weigh and Transfer in Fume Hood prep_spill->handling_weigh Proceed to Handling handling_reaction 5. Conduct Experiment in Fume Hood handling_weigh->handling_reaction disposal_segregate 6. Segregate Waste (Solid, Liquid, Sharps) handling_reaction->disposal_segregate Proceed to Disposal disposal_label 7. Label Waste Container ('Hazardous Waste') disposal_segregate->disposal_label disposal_store 8. Store in SAA disposal_label->disposal_store disposal_pickup 9. Arrange for EHS Pickup disposal_store->disposal_pickup

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.